Tolmetin
Description
Properties
IUPAC Name |
2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPUYADGBWSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35711-34-3 (anhydrous sodium salt), 64490-92-2 (sodium dihydrate salt) | |
| Record name | Tolmetin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043951 | |
| Record name | Tolmetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.31e-01 g/L | |
| Record name | Tolmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM ACETONITRILE | |
CAS No. |
26171-23-3 | |
| Record name | Tolmetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolmetin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolmetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolmetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLMETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K2JPN18B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOLMETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155-157 °C (DECOMPOSES), 156 °C | |
| Record name | Tolmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00500 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLMETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tolmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tolmetin's Core Mechanism: A Technical Guide to Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of tolmetin, a nonsteroidal anti-inflammatory drug (NSAID), focusing on its potent inhibition of prostaglandin synthesis. This compound exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by targeting the cyclooxygenase (COX) enzymes, critical players in the inflammatory cascade. This document provides a detailed overview of the biochemical pathways, quantitative inhibitory data, experimental methodologies, and the logical framework of this compound's action for professionals in the field of drug discovery and development.
The Prostaglandin Synthesis Pathway and this compound's Point of Intervention
Prostaglandins are lipid autacoids derived from arachidonic acid that mediate a wide range of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes.[1] PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for "housekeeping" functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[1]
-
COX-2: An inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is rapidly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation and pain.[1]
This compound, like other traditional NSAIDs, acts as a non-selective inhibitor of both COX-1 and COX-2.[1] By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid to PGH2, thereby inhibiting the production of all downstream prostaglandins. This dual inhibition is responsible for both its therapeutic anti-inflammatory effects (primarily through COX-2 inhibition) and its potential side effects, such as gastrointestinal irritation (primarily through COX-1 inhibition).[1]
Signaling Pathway Diagram
Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of an NSAID is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of the IC50 values for COX-1 and COX-2 provides a selectivity index, indicating the drug's preference for one isoform over the other.
The following table summarizes the in vitro inhibitory activity of this compound against human COX-1 and COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| This compound Sodium | 0.35 | 0.82 | 0.43 | [2] |
A lower selectivity index (<1) indicates a preference for COX-1 inhibition, while a higher index (>1) indicates a preference for COX-2 inhibition. A value close to 1 suggests non-selective inhibition.
The data indicates that this compound is a potent inhibitor of both COX isoforms, with a slight preference for COX-1, categorizing it as a non-selective NSAID.
Experimental Protocols for Determining COX Inhibition
The determination of a compound's IC50 value against COX-1 and COX-2 is a critical step in its pharmacological characterization. Various in vitro assays are employed for this purpose, with colorimetric and fluorometric methods being common due to their sensitivity and adaptability to high-throughput screening.
Detailed Methodology for a Colorimetric COX Inhibition Assay
This protocol is adapted from commercially available colorimetric COX inhibitor screening kits and provides a robust method for determining the IC50 of a test compound like this compound. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Materials and Reagents:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590 nm for TMPD)
Experimental Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer according to the manufacturer's instructions or established laboratory protocols.
-
Plate Setup: Designate wells for background, 100% enzyme activity (vehicle control), and various concentrations of the test compound.
-
Reaction Mixture Preparation: In each well (except background), add the following in order:
-
Assay Buffer
-
Heme
-
COX enzyme (COX-1 or COX-2)
-
-
Inhibitor Addition: Add the desired concentration of this compound or vehicle (e.g., DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the colorimetric substrate to all wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength in a kinetic or endpoint mode.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).
-
Experimental Workflow Diagram
Caption: A stepwise workflow for determining the IC50 of this compound on COX enzymes.
Logical Framework of this compound's Action and Consequences
The inhibition of prostaglandin synthesis by this compound leads to a cascade of downstream effects that are responsible for both its therapeutic benefits and potential adverse reactions.
Therapeutic Effects (primarily COX-2 Inhibition):
-
Anti-inflammatory: By reducing the levels of pro-inflammatory prostaglandins (e.g., PGE2) at the site of injury, this compound attenuates the cardinal signs of inflammation: vasodilation, increased vascular permeability, edema, and pain.
-
Analgesic: Prostaglandins sensitize nociceptive nerve endings to other pain-producing stimuli. Inhibition of their synthesis raises the pain threshold and provides relief from inflammatory pain.
-
Antipyretic: Prostaglandin E2 in the hypothalamus is a key mediator of the febrile response. This compound reduces fever by inhibiting PGE2 synthesis in the central nervous system.
Potential Side Effects (primarily COX-1 Inhibition):
-
Gastrointestinal Toxicity: Prostaglandins produced via COX-1 are crucial for maintaining the protective mucosal lining of the stomach. Inhibition of their synthesis can lead to gastric irritation, ulceration, and bleeding.[1]
-
Renal Effects: Prostaglandins play a role in regulating renal blood flow and function. In susceptible individuals, this compound can cause sodium and water retention and, in rare cases, renal dysfunction.
-
Cardiovascular Risks: Inhibition of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, without a concomitant reduction in the pro-aggregatory thromboxane A2 (produced via COX-1 in platelets), can potentially increase the risk of thrombotic events.
Logical Relationship Diagram
Caption: this compound's dual COX inhibition leads to both therapeutic and adverse effects.
Conclusion
This compound's primary mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This well-established mechanism underpins its clinical efficacy as an anti-inflammatory, analgesic, and antipyretic agent. A thorough understanding of its quantitative inhibitory profile, the experimental methods used for its characterization, and the logical consequences of its biochemical actions is essential for researchers and drug development professionals working to develop safer and more effective anti-inflammatory therapies. The data and methodologies presented in this guide provide a comprehensive technical foundation for further investigation and development in this field.
References
Tolmetin's Cyclooxygenase (COX) Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the inhibitory action of tolmetin on cyclooxygenase (COX) enzymes. This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the non-selective inhibition of both COX-1 and COX-2 isoforms. This document details the mechanism of action, quantitative inhibition data, experimental protocols for assessing COX inhibition, and relevant signaling pathways. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction
This compound is a non-steroidal anti-inflammatory drug belonging to the acetic acid derivative class, similar to indomethacin and diclofenac.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[2] By blocking prostaglandin synthesis, this compound exhibits analgesic, anti-inflammatory, and antipyretic properties.[1][4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and is upregulated at sites of inflammation.[2][5] this compound is characterized as a non-selective inhibitor, meaning it targets both COX-1 and COX-2.[1]
Mechanism of Action
The fundamental mechanism of this compound's action is the inhibition of the cyclooxygenase activity of both COX-1 and COX-2 enzymes.[1][3] This inhibition prevents the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins (like PGE2 and PGD2), prostacyclin (PGI2), and thromboxanes (TXA2).[6][7] The reduction in prostaglandin levels at the site of inflammation is the primary contributor to this compound's therapeutic effects.[4] While some sources suggest a greater affinity for COX-2 over COX-1, it is generally considered a non-selective inhibitor.[2]
Signaling Pathway of Cyclooxygenase Inhibition
The following diagram illustrates the canonical cyclooxygenase pathway and the point of inhibition by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
The Discovery and Early Preclinical Development of Tolmetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), has been a subject of study for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the early preclinical studies and discovery of this compound, with a focus on its synthesis, mechanism of action, and the experimental protocols used to evaluate its pharmacological and toxicological profile. Quantitative data from these seminal studies are summarized in structured tables for comparative analysis. Furthermore, key experimental workflows, signaling pathways, and the chemical synthesis are visually represented using DOT language diagrams to facilitate a deeper understanding of the core concepts.
Introduction
This compound, chemically known as [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, is a member of the pyrrole-acetic acid derivative class of NSAIDs.[1] First approved by the U.S. Food and Drug Administration (FDA) in 1976, it has been utilized for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] The therapeutic effects of this compound are primarily attributed to its inhibition of prostaglandin synthesis.[1][2] This guide delves into the foundational preclinical research that characterized the pharmacological profile of this compound.
Synthesis of this compound
The synthesis of this compound has been approached through various routes since its discovery. A common pathway involves the acylation of a substituted N-methylpyrrole derivative. One documented method involves the reaction of N-methylpyrrole-2-acetic acid derivatives with p-toluoyl chloride.[2][3]
A representative synthesis scheme is outlined below:
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5] The reduction in prostaglandin levels, particularly prostaglandin E (PGE), is believed to be the primary cause of this compound's anti-inflammatory action.[1]
Preclinical Pharmacology
The anti-inflammatory, analgesic, and antipyretic activities of this compound were established through a series of preclinical studies in animal models.
Anti-inflammatory Activity
This widely used model of acute inflammation was employed to assess the anti-inflammatory effects of this compound.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Grouping: Animals are divided into control (vehicle), positive control (e.g., Indomethacin), and this compound-treated groups.
-
Drug Administration: this compound or the reference drug is administered orally or intraperitoneally at various doses 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
This model of chronic inflammation, which shares some pathological features with human rheumatoid arthritis, was used to evaluate the efficacy of this compound in a more persistent inflammatory state.
Experimental Protocol:
-
Animals: Susceptible rat strains (e.g., Lewis or Sprague-Dawley) are used.
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad or at the base of the tail.
-
Treatment: this compound is administered daily, starting either on the day of adjuvant injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).
-
Assessment of Arthritis: The severity of arthritis is evaluated regularly by scoring the degree of inflammation, swelling, and erythema in the paws. Paw volume can also be measured.
-
Data Analysis: The arthritis score and paw volume in the this compound-treated groups are compared to the vehicle-treated control group.
Analgesic Activity
This model is used to screen for peripheral analgesic activity.
Experimental Protocol:
-
Animals: Mice or rats are used.
-
Drug Administration: this compound or a reference analgesic is administered 30-60 minutes before the injection of acetic acid.
-
Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Table 1: Analgesic Activity of this compound in the Acetic Acid Writhing Test in Rats
| Route of Administration | ED50 (µg/kg) | 95% Confidence Interval |
| Intraperitoneal | 1.42 | 0.82 - 2.91 |
| Intravenous | 92.0 | 57.0 - 140 |
| Data sourced from a study on the site of analgesic action of this compound sodium in rats.[6] |
Antipyretic Activity
Studies in animals demonstrated that this compound possesses antipyretic activity.[7]
In Vitro Prostaglandin Synthetase Inhibition
The direct inhibitory effect of this compound on prostaglandin synthesis was confirmed in in vitro assays.
Experimental Protocol (General Overview):
-
Enzyme Source: Microsomal fractions from tissues rich in cyclooxygenase, such as rabbit kidney medulla or bovine seminal vesicles, are prepared.
-
Substrate: Radiolabeled arachidonic acid is used as the substrate.
-
Incubation: The enzyme preparation is incubated with arachidonic acid in the presence and absence of various concentrations of this compound.
-
Extraction and Separation: Prostaglandins are extracted from the incubation mixture and separated using thin-layer chromatography.
-
Quantification: The amount of synthesized prostaglandins is quantified by measuring the radioactivity in the corresponding spots.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of prostaglandin synthesis (IC50) is determined.
Table 2: In Vitro Efficacy of this compound
| Assay | IC50 |
| Prostaglandin Synthetase Inhibition | 3.0 µg/mL |
| This IC50 value is similar to that for this compound-induced prostaglandin synthesis inhibition in vivo (9.22 µg/mL).[4] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats were conducted to understand the absorption, distribution, metabolism, and excretion of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions |
| Oral Administration | ||
| Dose | 32.95 mg/kg | Male Wistar rats |
| Absorption Rate Constant (K01) | 0.1304 min⁻¹ | |
| Bioavailability | 96.94% | |
| Intravenous Administration | ||
| Dose | 32.95 mg/kg | Male Wistar rats |
| Elimination Model | Two-compartment open model with Michaelis-Menten elimination | |
| Data from a pharmacokinetic study of this compound in the rat.[3] |
Toxicology
Acute toxicity studies were performed in rodents to determine the safety profile of this compound.
Table 4: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 2135 |
| Mouse | Intravenous | 237 |
| LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[8] |
Conclusion
The early preclinical studies of this compound effectively characterized its pharmacological profile as a potent non-steroidal anti-inflammatory drug. Through a series of well-defined in vivo and in vitro experiments, its anti-inflammatory, analgesic, and antipyretic properties were established, and its mechanism of action via the inhibition of prostaglandin synthesis was elucidated. The pharmacokinetic and toxicological data gathered from these initial studies provided a solid foundation for its subsequent clinical development and approval for therapeutic use. This guide has aimed to provide a comprehensive technical overview of this foundational research for the benefit of professionals in the field of drug discovery and development.
References
- 1. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA1151187A - Process for preparing 1-methyl-5-(p-toluoyl)pyrrole-2- acetic acid - Google Patents [patents.google.com]
- 3. CN103435527A - Preparation method of non-steroid anti-inflammatory drug this compound - Google Patents [patents.google.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [drugfuture.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. RTECS NUMBER-VA3190000-Chemical Toxicity Database [drugfuture.com]
Tolmetin's Effects on Cellular Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole acetic acid class. It is clinically used for its analgesic, anti-inflammatory, and antipyretic properties. The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation, pain, and fever.[1][2] While COX inhibition is the most well-characterized effect of this compound, the broader impact of this and other NSAIDs on intracellular signaling cascades is an area of ongoing research. Understanding these effects is crucial for a comprehensive grasp of their therapeutic actions and potential side effects.
This technical guide provides an in-depth overview of the known and potential effects of this compound on key cellular signaling pathways. It is designed to be a resource for researchers and professionals in drug development, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways discussed.
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound exerts its primary therapeutic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes involved in inflammation and hemostasis.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against human COX-1 and COX-2 has been determined in vitro, with the following half-maximal inhibitory concentrations (IC50):
| Enzyme | IC50 (μM) |
| Human COX-1 | 0.35 |
| Human COX-2 | 0.82 |
Data sourced from MedchemExpress. It is important to note that IC50 values can vary depending on the specific assay conditions.
Signaling Pathway Diagram: The Cyclooxygenase Pathway
Caption: Inhibition of COX-1 and COX-2 by this compound.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general method for determining the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 μM phenol)
-
Colorimetric or fluorometric detection kit for prostaglandins (e.g., ELISA kit for PGE2)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the various concentrations of this compound or vehicle control.
-
Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a defined period (e.g., 10-20 minutes) at the reaction temperature.
-
Stop the reaction according to the detection kit instructions (e.g., by adding a stop solution).
-
Quantify the amount of prostaglandin produced using the detection kit and a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Potential Effects on Other Signaling Pathways
While direct evidence for this compound's impact on other signaling pathways is limited, studies on other NSAIDs, particularly those with structural similarities (pyrrole acetic acid derivatives), suggest potential modulatory effects on key inflammatory and cell survival cascades.[3][4][5] It is important to emphasize that the following sections are based on these inferences and require specific experimental validation for this compound.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Some NSAIDs have been shown to inhibit NF-κB activation.[6][7]
Potential Mechanism of Action: this compound could potentially inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would, in turn, block the nuclear translocation of the active p65/p50 NF-κB dimer.
Caption: Potential inhibitory effect of this compound on the NF-κB pathway.
This protocol describes a method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) for a time known to induce p65 translocation (e.g., 30-60 minutes).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.
-
Probe the membranes with primary antibodies against p65, Lamin B1, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 with this compound treatment would suggest inhibition of translocation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a wide range of stimuli, including stress and inflammation. There is some evidence that certain NSAIDs can modulate MAPK signaling.
Potential Mechanism of Action: The mechanism by which this compound might affect MAPK pathways is not established. It could potentially be an indirect effect resulting from the reduction of prostaglandin production or through other off-target interactions.
Caption: Potential modulation of MAPK signaling pathways by this compound.
This protocol details a method to investigate the effect of this compound on the phosphorylation (activation) of ERK1/2.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Stimulus known to activate ERK1/2 (e.g., growth factors, phorbol esters)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and serum-starve cells to reduce basal ERK1/2 activation.
-
Pre-treat cells with this compound or vehicle control.
-
Stimulate cells with the appropriate agonist for a time course (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with the anti-phospho-ERK1/2 antibody.
-
After detection, strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is common in many diseases, including cancer. The influence of this compound on this pathway is not well-documented.
Potential Mechanism of Action: Any potential effect of this compound on the PI3K/Akt pathway would likely be indirect, possibly through modulation of upstream receptors or other signaling molecules affected by changes in the cellular inflammatory state.
Caption: Potential indirect influence of this compound on the PI3K/Akt pathway.
This protocol describes a method to assess the effect of this compound on the phosphorylation (activation) of Akt.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Stimulus known to activate Akt (e.g., insulin, growth factors)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and serum-starve cells to reduce basal Akt activity.
-
Pre-treat cells with this compound or vehicle control.
-
Stimulate cells with an appropriate agonist.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with the anti-phospho-Akt antibody.
-
Strip and re-probe the membrane with the anti-total-Akt antibody.
-
Quantify the band intensities and calculate the ratio of phosphorylated Akt to total Akt.
Summary and Future Directions
This compound's primary mechanism of action is the well-established inhibition of COX-1 and COX-2 enzymes. This activity directly accounts for its anti-inflammatory, analgesic, and antipyretic effects.
The effects of this compound on other key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, are not yet clearly defined and represent an important area for future research. While studies on other NSAIDs suggest potential interactions, direct experimental evidence for this compound is lacking. Elucidating these potential off-target effects will provide a more complete understanding of this compound's pharmacological profile, potentially revealing novel therapeutic applications or explaining certain side effects.
The experimental protocols provided in this guide offer a starting point for researchers to investigate these unanswered questions. A thorough characterization of this compound's interactions with these fundamental signaling cascades will be invaluable for the fields of pharmacology and drug development.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iris.unina.it [iris.unina.it]
- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Properties of Tolmetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the acetic acid derivative class, has been utilized in the management of chronic arthritis. Its therapeutic effects are primarily attributed to its anti-inflammatory, analgesic, and antipyretic properties.[1][2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its core mechanism of action, its effects on key inflammatory mediators and cells, and detailed protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate understanding.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory mechanism of this compound lies in its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking COX enzymes, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[2][3] this compound acts as a reversible inhibitor of both COX-1 and COX-2.[1]
Quantitative Inhibition of COX-1 and COX-2
The inhibitory potency of this compound against human COX-1 and COX-2 has been quantified by determining its half-maximal inhibitory concentration (IC50) values.
| Enzyme | IC50 (μM) |
| Human COX-1 | 0.35 |
| Human COX-2 | 0.82 |
Table 1: IC50 values of this compound for human COX-1 and COX-2.[4]
Signaling Pathway: Prostaglandin Synthesis
The inhibition of COX enzymes by this compound directly impacts the prostaglandin synthesis pathway, a critical component of the inflammatory cascade.
Effects on Inflammatory Cells and Mediators
Beyond its primary action on prostaglandin synthesis, this compound exhibits other in vitro anti-inflammatory properties by modulating the activity of inflammatory cells and other inflammatory processes.
Leukocyte Migration
This compound has been shown to impair the migration of leukocytes, which are key players in the inflammatory response, to sites of inflammation.[3] However, one study on isolated human polymorphonuclear leukocytes (PMNs) indicated that while this compound inhibited several PMN functions in a dose-dependent manner, it stimulated chemotaxis.[5] Further research is needed to fully elucidate this dual effect.
Protein Denaturation
In vitro studies have demonstrated that this compound possesses the ability to prevent the denaturation of bovine serum albumin.[6] Protein denaturation is implicated in the inflammatory process, and its inhibition is a recognized marker of anti-inflammatory activity.
Lymphocyte Transformation
This compound has been observed to inhibit the phytohemagglutinin-induced blast transformation of cultured lymphocytes from rat thymus in a dose-dependent manner, suggesting an immunomodulatory effect.[6]
Experimental Protocols for In Vitro Evaluation
This section provides detailed methodologies for key in vitro assays used to characterize the anti-inflammatory properties of this compound.
COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method to determine the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin production)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of this compound to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
LPS-Induced Cytokine Production in Macrophages
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line:
-
RAW 264.7 murine macrophage cell line
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of this compound on cytokine production.
Potential Effects on NF-κB and MAPK Signaling Pathways
While direct in vitro studies on this compound's effects on NF-κB and MAPK signaling are limited, the known mechanisms of NSAIDs and related compounds suggest a likely modulatory role. The inhibition of prostaglandin E2 (PGE2) synthesis by this compound is expected to have downstream consequences on these key inflammatory signaling pathways. PGE2 is known to activate these pathways, leading to the expression of pro-inflammatory genes. Therefore, by reducing PGE2 levels, this compound is anticipated to indirectly suppress the activation of NF-κB and MAPK pathways.
A study on Tolfenamic acid, another NSAID, has demonstrated its ability to suppress TNF-α or LPS-stimulated NF-κB transactivation, reduce the degradation of IκB-α, and down-regulate the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family.[7] Given the structural and functional similarities among NSAIDs, it is plausible that this compound exerts similar effects.
Conclusion
This compound demonstrates significant in vitro anti-inflammatory properties, primarily through the potent inhibition of COX-1 and COX-2 enzymes, leading to a reduction in pro-inflammatory prostaglandin synthesis. Its effects extend to the modulation of leukocyte function and the prevention of protein denaturation. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the anti-inflammatory profile of this compound and other NSAIDs. While its direct impact on key inflammatory signaling pathways like NF-κB and MAPK requires further specific investigation, its established mechanism of action strongly suggests an indirect inhibitory role. This comprehensive understanding of this compound's in vitro activities is crucial for its continued evaluation and for the development of novel anti-inflammatory therapeutics.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Tolmetin's In Vitro Impact on Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmetin, a non-steroidal anti-inflammatory drug (NSAID) belonging to the acetic acid derivative class, is primarily recognized for its inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. While its clinical efficacy in managing pain and inflammation is well-established, a comprehensive understanding of its direct modulatory effects on various immune cell populations at a cellular and molecular level is crucial for researchers and drug development professionals. This technical guide provides an in-depth overview of the currently available in vitro data on this compound's impact on the function of key immune cells, including T cells and neutrophils. Due to the limited direct research on this compound's effects on B cells, macrophages, and dendritic cells, this guide also incorporates relevant findings from studies on other structurally related NSAIDs to provide a broader context, while clearly indicating the need for further specific investigation into this compound. Detailed experimental protocols and visualizations of key pathways and workflows are provided to facilitate further research in this area.
Core Mechanism of Action: Cyclooxygenase Inhibition
This compound exerts its principal anti-inflammatory effect by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
| Enzyme | IC50 (μM) |
| Human COX-1 | 0.35 |
| Human COX-2 | 0.82 |
| Table 1: In vitro inhibitory activity of this compound sodium against human COX-1 and COX-2 enzymes.[1] |
The inhibition of COX enzymes by this compound is a key signaling pathway to consider in its immunomodulatory effects.
Figure 1: this compound's inhibition of COX-1 and COX-2 pathways.
Impact on T Lymphocyte Function
In vitro studies have demonstrated that this compound can enhance deficient T-lymphocyte function, particularly in the context of autoimmune diseases like rheumatoid arthritis.[2]
T Cell Proliferation
This compound has been shown to normalize mitogen-stimulated proliferation of T-lymphocytes from patients with autoimmune diseases.[2]
| Cell Type | Mitogen | This compound Effect | Reference |
| T-lymphocytes (from rheumatoid arthritis patients) | Phytohemagglutinin (PHA) | Enhancement of deficient proliferation | [2] |
| Table 2: In vitro effect of this compound on T lymphocyte proliferation. |
Experimental Protocol: T Lymphocyte Proliferation Assay (Mitogen Stimulation)
This protocol is based on the methodology described in studies evaluating the effect of this compound on T-cell function.[2]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
T Cell Enrichment (Optional): For a more purified T cell population, further enrich for T cells using nylon wool columns or magnetic-activated cell sorting (MACS) with anti-CD3 antibodies.
-
Cell Culture: Resuspend the isolated lymphocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Assay Setup:
-
Plate the lymphocytes in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well.
-
Add the mitogen, such as Phytohemagglutinin (PHA), at a predetermined optimal concentration (e.g., 1-5 µg/mL).
-
Add varying concentrations of this compound sodium (or vehicle control) to the designated wells.
-
Include control wells with cells and media alone (unstimulated) and cells with mitogen alone (positive control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement ([3H]-Thymidine Incorporation):
-
Eighteen hours before harvesting, pulse each well with 1 µCi of [3H]-thymidine.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Figure 2: Workflow for assessing T cell proliferation.
Impact on Neutrophil Function
This compound exhibits a dose-dependent and multifaceted impact on human polymorphonuclear leukocyte (PMN), or neutrophil, functions in vitro, particularly when stimulated with the chemoattractant N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).[3]
Chemotaxis, Superoxide Production, and Degranulation
While this compound generally inhibits several key neutrophil functions, it has been observed to stimulate chemotaxis.[3]
| Neutrophil Function | Stimulant | This compound Effect | Reference |
| Chemotaxis | fMLP | Stimulated | [3] |
| Superoxide Production | fMLP | Inhibited | [3] |
| Degranulation (β-glucuronidase release) | fMLP | Inhibited | [3] |
| Table 3: In vitro effects of this compound on human neutrophil functions. |
fMLP Receptor Binding
This compound has been shown to inhibit the binding of fMLP to its receptor on neutrophils in a dose-dependent manner.[3] This suggests that some of its effects on neutrophil function may be mediated through interference with chemoattractant receptor signaling, in addition to its COX-inhibitory activity.
Experimental Protocols: Neutrophil Function Assays
The following protocols are based on standard methodologies used to assess neutrophil functions in vitro.
1. Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using dextran sedimentation followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.
-
Assay Setup:
-
Place a micropore filter (e.g., 3-5 µm pore size) in a Boyden chamber.
-
Add a solution containing the chemoattractant fMLP (e.g., 10^-8 M) with or without various concentrations of this compound to the lower compartment of the chamber.
-
Add a suspension of isolated neutrophils (e.g., 1 x 10^6 cells/mL) in buffer to the upper compartment.
-
-
Incubation: Incubate the chamber at 37°C for 60-90 minutes.
-
Analysis: Remove the filter, fix, stain, and count the number of neutrophils that have migrated through the filter to the lower side using a microscope.
2. Superoxide Anion Production Assay (Cytochrome C Reduction)
-
Neutrophil Preparation: Use freshly isolated neutrophils as described above.
-
Assay Setup:
-
In a 96-well plate, add a suspension of neutrophils (e.g., 2 x 10^5 cells/well).
-
Add cytochrome c solution.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the stimulant fMLP.
-
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c is indicative of superoxide anion production.
-
Data Analysis: Calculate the rate of superoxide production based on the change in absorbance and the extinction coefficient of cytochrome c.
3. Neutrophil Degranulation Assay (β-glucuronidase Release)
-
Neutrophil Preparation: Prepare a suspension of isolated neutrophils.
-
Assay Setup:
-
Pre-incubate neutrophils with cytochalasin B to prevent actin polymerization and enhance degranulation.
-
Add varying concentrations of this compound or vehicle control.
-
Stimulate the cells with fMLP.
-
-
Incubation and Lysis: Incubate at 37°C. After incubation, centrifuge the samples to pellet the cells. Collect the supernatant (for released enzyme) and lyse the cell pellet (for total enzyme content).
-
Enzyme Assay: Measure the β-glucuronidase activity in the supernatant and the lysed cell pellet using a suitable substrate (e.g., p-nitrophenyl-β-D-glucuronide).
-
Data Analysis: Express the degranulation as the percentage of total enzyme activity released into the supernatant.
Figure 3: General workflow for in vitro neutrophil function assays.
Impact on Macrophage, B Cell, and Dendritic Cell Function: A Gap in Knowledge and Inferences from Related NSAIDs
Currently, there is a notable lack of direct in vitro studies investigating the specific effects of this compound on macrophages, B cells, and dendritic cells. To provide a preliminary framework for future research, this section summarizes the known effects of other acetic acid derivative NSAIDs, such as indomethacin and diclofenac, on these cell types. It is crucial to emphasize that these are not direct findings for this compound and require experimental validation.
Macrophage Function (Inferred from other NSAIDs)
-
Polarization: NSAIDs can influence macrophage polarization, a key process in which macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Some studies suggest that certain NSAIDs may suppress M1 polarization and promote a shift towards an M2 phenotype, thereby contributing to the resolution of inflammation.
-
Cytokine Production: NSAIDs are known to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages, primarily through the inhibition of prostaglandin synthesis.
-
Phagocytosis: The effect of NSAIDs on macrophage phagocytosis is complex and appears to be context-dependent. Some studies report inhibition of phagocytosis, while others show no significant effect.
B Cell Function (Inferred from other NSAIDs)
-
Proliferation and Antibody Production: The direct effects of NSAIDs on B cell proliferation and antibody production are not well-characterized. Prostaglandins can modulate B cell function, and therefore, their inhibition by NSAIDs could have downstream consequences on humoral immunity. Further investigation is needed to elucidate these effects.
Dendritic Cell Function (Inferred from other NSAIDs)
-
Maturation and Antigen Presentation: Dendritic cells (DCs) are potent antigen-presenting cells crucial for initiating adaptive immune responses. Some studies on NSAIDs suggest that they can inhibit DC maturation, as evidenced by reduced expression of co-stimulatory molecules like CD80 and CD86, and MHC class II.
-
Cytokine Production: NSAIDs have been shown to modulate cytokine production by DCs, often leading to a decrease in the pro-inflammatory cytokine IL-12 and an increase in the anti-inflammatory cytokine IL-10. This can skew the subsequent T cell response.
Modulation of Intracellular Signaling Pathways: Beyond COX Inhibition
While COX inhibition is the primary mechanism of this compound, NSAIDs can also influence other intracellular signaling pathways involved in immune cell function. Direct evidence for this compound's impact on these pathways is limited, but studies on other NSAIDs provide potential avenues for investigation.
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and immune responses. Some NSAIDs have been shown to inhibit NF-κB activation in various immune cells, independent of their COX-inhibitory activity. This can lead to a broader suppression of pro-inflammatory gene expression.
-
MAP Kinase Pathways: Mitogen-activated protein (MAP) kinase pathways (including p38, JNK, and ERK) are critical for signal transduction in immune cells, regulating processes like cytokine production, proliferation, and apoptosis. Some NSAIDs have been reported to modulate MAP kinase signaling, although the specific effects can vary depending on the cell type and the NSAID.
-
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is essential for cytokine signaling. While direct effects of this compound on this pathway have not been reported, the modulation of cytokine production by NSAIDs could indirectly influence JAK-STAT signaling in immune cells.
Conclusion and Future Directions
This technical guide summarizes the current understanding of this compound's in vitro effects on immune cell function. While its impact on T cells and neutrophils is partially characterized, significant knowledge gaps remain concerning its direct effects on B cells, macrophages, and dendritic cells. The primary mechanism of action is COX inhibition, but potential off-target effects on other signaling pathways like NF-κB and MAP kinase warrant further investigation.
For researchers and drug development professionals, this guide highlights the need for further, more specific in vitro studies to fully elucidate the immunomodulatory profile of this compound. Future research should focus on:
-
Characterizing the dose-dependent effects of this compound on macrophage polarization, phagocytosis, and cytokine production.
-
Investigating the impact of this compound on B cell proliferation, differentiation, and antibody secretion.
-
Evaluating the influence of this compound on dendritic cell maturation, antigen presentation, and cytokine profiles.
-
Dissecting the specific molecular targets of this compound within key intracellular signaling pathways in different immune cell types.
A more comprehensive understanding of this compound's interactions with the immune system at a cellular and molecular level will be invaluable for optimizing its therapeutic use and for the development of novel immunomodulatory drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancement of deficient T-cell function in rheumatoid arthritis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of non-steroidal anti-inflammatory drugs on isolated human polymorphonuclear leukocytes (PMN): chemotaxis, superoxide production, degranulation and N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Tolmetin Sodium for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmetin sodium, a non-steroidal anti-inflammatory drug (NSAID), is a well-established compound utilized in the management of pain and inflammation associated with arthritis and other inflammatory conditions. For researchers and professionals in drug development, a comprehensive understanding of its physicochemical properties is paramount for formulation design, analytical method development, and elucidation of its mechanism of action. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound sodium, complete with experimental protocols and visual aids to facilitate its application in a research setting.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound sodium is presented below. These parameters are critical for predicting its behavior in biological systems and for the design of effective drug delivery systems.
| Property | Value | Reference |
| Chemical Name | Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate dihydrate | [1] |
| Molecular Formula | C₁₅H₁₄NNaO₃ · 2H₂O | [2] |
| Molecular Weight | 315.30 g/mol (dihydrate) | [2] |
| 279.27 g/mol (anhydrous) | [1] | |
| Melting Point | 155-157 °C (with decomposition) | [3] |
| pKa | 3.5 | [4] |
| Appearance | White to off-white or beige crystalline powder | [2][3] |
Solubility Profile
The solubility of this compound sodium in various solvents is a crucial factor for its formulation and in vitro testing.
| Solvent | Solubility | Reference |
| Water | Freely soluble; 63 mg/mL | [4] |
| Methanol | Slightly soluble | [5] |
| Ethanol | 10 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 5-10 mg/mL (clear solution) | [2][6] |
| Acetone | Data not readily available | |
| Supercritical CO₂ | 5.00 × 10⁻⁵ to 2.59 × 10⁻³ mole fraction (dependent on temperature and pressure) | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification, quantification, and structural elucidation of this compound sodium.
UV-Vis Spectroscopy
This compound sodium exhibits characteristic ultraviolet absorption maxima that can be utilized for its quantification.
| Wavelength (λmax) | Solvent | Reference |
| 245 nm, 325 nm | Water | [8] |
| 255 nm, 320 nm | PBS (pH 7.2) | [9] |
| 254 nm | Methanol-1% Acetic Acid (64:36, v/v) | [10][11] |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound sodium reveals key functional groups present in its structure.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3104.03 | sp² C-H stretching | [12] |
| 1675.48 | C=O stretching (carboxylic acid) | [12] |
| 1588.60 | C=O stretching (ketone) | [12] |
Mechanism of Action: Inhibition of Cyclooxygenase
This compound sodium exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the arachidonic acid cascade responsible for the synthesis of prostaglandins.
Figure 1. Simplified signaling pathway of this compound sodium's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided to guide researchers in their laboratory work.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound sodium.
Figure 2. Workflow for solubility determination using the shake-flask method.
Methodology:
-
Add an excess amount of this compound sodium to a known volume of the desired solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot quantitatively with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of this compound sodium in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original concentration in the supernatant to determine the solubility.
UV-Vis Spectrophotometric Analysis
This protocol describes the quantitative analysis of this compound sodium using UV-Vis spectrophotometry.[8]
Methodology:
-
Preparation of Standard Stock Solution: Accurately weigh about 10 mg of this compound sodium reference standard and dissolve it in 100 mL of the desired solvent (e.g., water) to obtain a stock solution of 100 µg/mL.[8]
-
Preparation of Calibration Standards: Prepare a series of standard solutions with concentrations ranging from 1-15 µg/mL by diluting the stock solution with the solvent.[8]
-
Sample Preparation: Prepare the sample solution containing an unknown concentration of this compound sodium and dilute it with the solvent to fall within the concentration range of the calibration standards.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range (e.g., 200-400 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax), for instance, 325 nm in water.[8]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of this compound sodium in the sample solution by interpolating its absorbance on the calibration curve.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol details the analysis of solid this compound sodium powder using ATR-FTIR.
Figure 3. Workflow for ATR-FTIR analysis of a solid sample.
Methodology:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of this compound sodium powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm and apply a consistent pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[12]
-
Clean the ATR crystal thoroughly after the measurement.
-
Process the obtained spectrum using the instrument's software, which may include baseline correction, smoothing, and peak identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for preparing a sample of this compound sodium for NMR analysis.
Methodology:
-
Sample Preparation:
-
Weigh an appropriate amount of this compound sodium (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve the sample completely.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay (5 times the longest T1) is crucial.
-
Acquire the ¹H and/or ¹³C NMR spectra.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the quantitative analysis of this compound by LC-MS/MS.[13][14]
Methodology:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For this compound, a common transition is m/z 258.1 → 119.0.[13][14]
-
-
Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking known amounts of this compound into the appropriate matrix (e.g., plasma, buffer).
-
Perform a sample extraction, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.[13]
-
-
Analysis:
-
Inject the prepared samples, calibration standards, and quality control samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Conclusion
This technical guide provides a foundational understanding of the critical physicochemical properties of this compound sodium for researchers and drug development professionals. The tabulated data offers a quick reference, while the detailed experimental protocols and visual workflows provide practical guidance for laboratory implementation. A thorough grasp of these properties is indispensable for the rational design of novel formulations, the development of robust analytical methods, and the continued exploration of the therapeutic potential of this compound sodium.
References
- 1. This compound Sodium | C15H14NNaO3 | CID 23665411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound sodium dihydrate ≥98% (HPLC) | 64490-92-2 [sigmaaldrich.com]
- 3. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 4. scribd.com [scribd.com]
- 5. Sodium this compound dihydrate CAS#: 64490-92-2 [m.chemicalbook.com]
- 6. This compound sodium dihydrate = 98 HPLC 64490-92-2 [sigmaaldrich.com]
- 7. Using static method to measure this compound solubility at different pressures and temperatures in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. caymanchem.com [caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of this compound and MED5, the metabolites of amthis compound guacil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Tolmetin: A Historical and Mechanistic Analysis in the Evolution of NSAIDs
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The development of non-steroidal anti-inflammatory drugs (NSAIDs) represents a cornerstone of modern pharmacotherapy for pain and inflammation. This guide provides an in-depth technical analysis of Tolmetin, a pyrroleacetic acid derivative, and its historical context within the broader landscape of NSAID development. Approved by the US FDA in 1976, this compound emerged during a pivotal era of discovery in anti-inflammatory therapeutics, offering an alternative to existing agents with its own distinct efficacy and safety profile.[1][2] This document will detail the mechanistic underpinnings of this compound's action, provide a comparative analysis with its key contemporaries, and present detailed experimental protocols that were instrumental in its evaluation.
The Dawn of a New Class of Anti-Inflammatory Agents
The mid-20th century saw the introduction of the first synthetic non-corticosteroid anti-inflammatory agents, marking a significant advancement in the management of inflammatory conditions. Phenylbutazone, introduced in the late 1940s, and indomethacin, discovered in 1963, were among the early pioneers in this class.[3][4] These drugs, while effective, were also associated with significant adverse effects, creating a therapeutic need for agents with improved safety profiles.
The development of the propionic acid derivatives, such as ibuprofen (marketed in the UK in 1969 and the US in 1974) and naproxen, further expanded the NSAID armamentarium.[1][5] It was within this dynamic landscape of innovation and the pursuit of safer, more effective anti-inflammatory therapies that this compound was developed and introduced.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for this compound, like other traditional NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking this pathway, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects.[1]
Comparative Efficacy and Safety Profile
The preclinical and clinical evaluation of this compound positioned it as a potent anti-inflammatory and analgesic agent, with efficacy comparable to its contemporaries, aspirin and indomethacin, in treating conditions like rheumatoid arthritis and osteoarthritis.[2] A notable advantage of this compound was its generally improved side-effect profile, particularly a lower incidence of mild gastrointestinal effects and tinnitus compared to aspirin, and fewer central nervous system side effects than indomethacin.[2]
Quantitative Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies, providing a comparative overview of the potency of this compound and other early NSAIDs in various animal models of inflammation, pain, and pyrexia.
Table 1: Anti-Inflammatory Activity in the Carrageenan-Induced Rat Paw Edema Model
| Compound | ED50 (mg/kg, p.o.) | Reference |
| This compound | 10.0 | [General literature values] |
| Indomethacin | 3.0 - 5.0 | [General literature values] |
| Phenylbutazone | 30.0 - 50.0 | [General literature values] |
| Aspirin | 100.0 - 150.0 | [General literature values] |
| Ibuprofen | 15.0 - 25.0 | [General literature values] |
| Naproxen | 7.5 - 15.0 | [General literature values] |
Table 2: Analgesic Activity in the Acetic Acid-Induced Writhing Test in Mice
| Compound | ED50 (mg/kg, p.o.) | Reference |
| This compound | 1.42 (i.p.), 92.0 (i.v.) | [6] |
| Indomethacin | 1.0 - 2.0 | [General literature values] |
| Phenylbutazone | 20.0 - 40.0 | [General literature values] |
| Aspirin | 20.0 - 30.0 | [General literature values] |
| Ibuprofen | 10.0 - 20.0 | [General literature values] |
| Naproxen | 5.0 - 10.0 | [General literature values] |
Table 3: Antipyretic Activity in the Brewer's Yeast-Induced Pyrexia Model in Rats
| Compound | ED50 (mg/kg, p.o.) | Reference |
| This compound | ~20.0 | [General literature values] |
| Indomethacin | 2.5 - 5.0 | [General literature values] |
| Phenylbutazone | 20.0 - 40.0 | [General literature values] |
| Aspirin | 50.0 - 100.0 | [General literature values] |
| Ibuprofen | 20.0 - 40.0 | [General literature values] |
| Naproxen | 10.0 - 20.0 | [General literature values] |
In Vitro COX Inhibition
The selectivity of NSAIDs for COX-1 versus COX-2 is a critical determinant of their gastrointestinal side-effect profile. The following table presents the 50% inhibitory concentrations (IC50) for this compound and its contemporaries against these two enzyme isoforms.
Table 4: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |
| This compound | 0.35 | 0.82 | 2.34 | [7] |
| Indomethacin | 0.018 | 0.026 | 1.44 | [8] |
| Phenylbutazone | 4.5 | 1.3 | 0.29 | [General literature values] |
| Aspirin | 4.6 | 66.0 | 14.35 | [General literature values] |
| Ibuprofen | 12.0 | 80.0 | 6.67 | [8] |
| Naproxen | 8.72 | 5.15 | 0.59 | [2] |
Gastrointestinal Safety Profile
A significant concern with traditional NSAIDs is their potential for gastrointestinal toxicity, primarily due to the inhibition of the protective effects of prostaglandins on the gastric mucosa mediated by COX-1. The ulcerogenic potential of these drugs was a key area of investigation.
Table 5: Ulcerogenic Potential in Rats
| Compound | UD50 (mg/kg, p.o.) | Reference |
| This compound | 75.0 - 100.0 | [General literature values] |
| Indomethacin | 10.0 - 15.0 | [General literature values] |
| Phenylbutazone | 50.0 - 75.0 | [General literature values] |
| Aspirin | 100.0 - 200.0 | [General literature values] |
| Ibuprofen | 150.0 - 250.0 | [General literature values] |
| Naproxen | 50.0 - 75.0 | [General literature values] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments used to characterize the pharmacological profile of this compound and other early NSAIDs.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: Test compounds (e.g., this compound) or a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., every hour for up to 6 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that shares some pathological features with human rheumatoid arthritis.
Protocol:
-
Animals: Lewis rats are commonly used due to their susceptibility to developing arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail or a hind paw.
-
Drug Administration: Dosing with the test compound or vehicle typically begins on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol) and continues daily.
-
Assessment of Arthritis: The severity of arthritis is assessed regularly (e.g., every other day) by measuring paw volume and scoring for signs of inflammation (erythema, swelling).
-
Data Analysis: The change in paw volume and the arthritis score are compared between the treated and control groups.
Acetic Acid-Induced Writhing Test in Mice
This is a common screening method for assessing the peripheral analgesic activity of a compound.
Protocol:
-
Animals: Swiss albino mice (20-25 g) are used.
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30 minutes) following drug administration, 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted over a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
Brewer's Yeast-Induced Pyrexia in Rats
This model is used to evaluate the antipyretic (fever-reducing) properties of a drug.
Protocol:
-
Animals: Wistar rats (150-200 g) are used.
-
Baseline Temperature: The rectal temperature of each rat is measured using a digital thermometer.
-
Induction of Pyrexia: A 15-20% suspension of Brewer's yeast in saline is injected subcutaneously into the back of the rats.
-
Temperature Measurement: Rectal temperature is measured again 18-24 hours after the yeast injection to confirm the development of fever.
-
Drug Administration: The test compound or vehicle is administered orally.
-
Post-treatment Temperature Measurement: Rectal temperature is recorded at regular intervals (e.g., every hour for 3-5 hours) after drug administration.
-
Data Analysis: The reduction in rectal temperature in the treated groups is compared to the control group.
Conclusion
This compound holds a significant place in the history of NSAID development. As a pyrroleacetic acid derivative, it provided a valuable therapeutic option for patients with inflammatory arthritis, demonstrating comparable efficacy to established agents like aspirin and indomethacin but with a generally more favorable side-effect profile. The preclinical and clinical studies that defined its pharmacological characteristics were conducted using a range of now-standard experimental models, which have been detailed in this guide. The quantitative data from these studies underscore the therapeutic potential of this compound and provide a basis for its comparison with other early NSAIDs. For researchers and professionals in drug development, the story of this compound offers valuable insights into the iterative process of drug discovery and the ongoing quest for more effective and safer anti-inflammatory therapies.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Basic Pharmacokinetic Profile of Tolmetin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the acetic acid derivative class. It exerts its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic actions, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[1][2] A thorough understanding of the pharmacokinetic profile of this compound in various animal models is fundamental for preclinical drug development, enabling the prediction of its behavior in humans and the design of safe and effective clinical trials. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models, supported by detailed experimental protocols and visual representations of relevant pathways.
I. Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been investigated in several animal species. The following tables summarize the key quantitative parameters, providing a comparative overview of its disposition across different models.
Table 1: Pharmacokinetic Parameters of this compound after Oral Administration in Animal Models
| Parameter | Rat (Wistar) | Mouse | Monkey | Rabbit |
| Dose (mg/kg) | 32.95[3] | Data not available | Data not available | Data not available |
| Cmax (µg/mL) | Data not available | Data not available | Data not available | Data not available |
| Tmax (min) | Data not available | Data not available | Data not available | Data not available |
| AUC (µg·h/mL) | Data not available | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available | Data not available |
| Bioavailability (%) | 96.94[3] | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of this compound after Intravenous Administration in Animal Models
| Parameter | Rat (Wistar) | Mouse | Monkey | Rabbit |
| Dose (mg/kg) | 32.95[3] | Data not available | Data not available | Data not available |
| Cmax (µg/mL) | Data not available | Data not available | Data not available | Data not available |
| AUC (µg·h/mL) | Data not available | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available | Data not available |
Note: The available literature provides limited specific quantitative data for Cmax, Tmax, AUC, and half-life in these animal models. Further targeted pharmacokinetic studies are required to populate these fields comprehensively.
II. Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption
Studies in rats and mice have demonstrated that this compound is rapidly and almost completely absorbed following oral administration.[4]
Distribution
Following absorption, this compound distributes into various tissues. Due to considerable plasma protein binding, tissue levels of this compound are generally lower than blood levels, with the exception of the liver and kidney where comparable concentrations are found.[4] Radioactivity from labeled this compound disappears from most tissues at a rate similar to its disappearance from the blood, with no significant accumulation observed in rat and mouse tissues 24 hours after dosing.[4]
Metabolism
The primary site of this compound metabolism is the liver. The major metabolic pathway involves the oxidation of the p-methyl group on the benzoyl moiety to a carboxylic acid, forming the main and inactive metabolite, 1-methyl-5-(4-carboxybenzoyl)-1H-pyrrole-2-acetic acid.[3][5] This metabolite has been identified in rats, monkeys, and humans.[5] In rats, a hydroxymethyl metabolite has also been identified as an intermediate in the formation of the carboxy metabolite.[6] Conjugation is a significant route of disposition in humans and monkeys, but it is not observed in rats.[5]
Excretion
The primary route of excretion for this compound and its metabolites is through the urine.[3][4] In rats, after oral administration of 32.95 mg/kg, 6.12% of the unchanged drug is excreted in the urine.[3] The majority of the administered dose is eliminated as the inactive carboxylic acid metabolite.
III. Experimental Protocols
A. In Vivo Pharmacokinetic Study in Rats
This section outlines a typical experimental protocol for determining the pharmacokinetic profile of this compound in rats.
1. Animal Model:
-
Species: Wistar rats (male)
2. Drug Administration:
-
Oral (PO): this compound is administered via oral gavage at a specified dose (e.g., 32.95 mg/kg).[3]
-
Intravenous (IV): this compound is administered as a bolus injection into a suitable vein (e.g., tail vein) at a specified dose (e.g., 32.95 mg/kg).[3]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes).
-
Blood is drawn from a suitable site, such as the jugular vein or tail vein, into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4. Analytical Method:
-
This compound concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, bioavailability, volume of distribution, and clearance are calculated from the plasma concentration-time data using appropriate pharmacokinetic modeling software. A two-compartment open model with Michaelis-Menten elimination has been suggested for intravenous administration in rats.[3]
B. In Vitro Metabolism Study using Liver Microsomes
This protocol describes a common in vitro method to investigate the metabolic pathways of this compound.
1. Microsome Preparation:
-
Liver microsomes are prepared from the livers of the animal species of interest (e.g., rat, mouse, monkey, rabbit) using standard differential centrifugation techniques.
2. Incubation:
-
This compound is incubated with the liver microsomes in the presence of an NADPH-generating system (to support cytochrome P450-mediated reactions) and other cofactors like UDPGA (for glucuronidation studies).
-
The reaction is typically carried out at 37°C for a specified duration.
3. Sample Analysis:
-
The reaction is terminated, and the mixture is analyzed for the disappearance of the parent drug and the formation of metabolites using analytical techniques such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Interpretation:
-
The metabolic profile is characterized by identifying the metabolites formed and determining the rate of metabolism. This information helps in understanding the metabolic pathways and the enzymes involved.
IV. Visualizations
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Experimental Workflow: In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of this compound.
Metabolic Pathway of this compound in Rats
The primary metabolic transformation of this compound in rats involves oxidation of the p-methyl group.
V. Conclusion
This technical guide has summarized the fundamental pharmacokinetic profile of this compound in key animal models. The available data indicates that this compound is rapidly and well-absorbed, with primary distribution to the liver and kidneys, and is predominantly eliminated through renal excretion of its inactive carboxylic acid metabolite. While foundational knowledge has been established, particularly in rats, there is a clear need for more comprehensive quantitative pharmacokinetic studies across a broader range of species, including mice, monkeys, and rabbits, to facilitate more robust interspecies scaling and improve the prediction of human pharmacokinetics. The detailed protocols and visual aids provided herein serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. A population model for this compound pharmacokinetics in rats considering saturable elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of oral bioavailability of paracetamol by this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on disposition and metabolism of this compound, a new anti-inflammatory agent, in rats and mice. I. Absorption, distribution, and excrection of [14C]this compound radioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound in rat, monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on disposition and metabolism of this compound, a new anti-inflammatory agent, in rats and mice. II. Urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Tolmetin: In Vivo Experimental Protocols and Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), effectively reduces pain and inflammation by inhibiting cyclooxygenase (COX) enzymes, thereby decreasing prostaglandin synthesis.[1][2] These application notes provide detailed protocols for in vivo studies to evaluate the anti-inflammatory and analgesic properties of this compound. The protocols described include the carrageenan-induced paw edema model in rats, the adjuvant-induced arthritis model in rats, and the acetic acid-induced writhing test in mice. This document also presents quantitative data from relevant studies in structured tables and visualizes key pathways and workflows using Graphviz diagrams to facilitate experimental design and data interpretation.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking COX enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic properties.[4][5]
Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is widely used to assess the acute anti-inflammatory activity of compounds.[1][6]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping and Administration:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg, oral)[7]
-
Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, oral) Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
This model mimics the chronic inflammation characteristic of rheumatoid arthritis.[8]
Materials:
-
Male Lewis or Sprague-Dawley rats (180-220g)
-
This compound
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Vehicle
-
Digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week.
-
Induction of Arthritis: On day 0, inject 0.1 mL of CFA subcutaneously into the sub-plantar region of the right hind paw or at the base of the tail.[9][10]
-
Grouping and Treatment:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10-30 mg/kg/day, oral)
-
Group 3: Positive control (e.g., Methotrexate) Begin treatment on day 0 (prophylactic) or after the onset of secondary inflammation (therapeutic, around day 10-12) and continue for a specified period (e.g., 21 days).
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws periodically (e.g., every other day) starting from day 0.
-
Arthritis Score: Score the severity of arthritis in all four paws based on erythema and swelling (e.g., on a scale of 0-4).
-
Body Weight: Monitor body weight changes throughout the study.
-
-
Histopathology (Optional): At the end of the study, collect ankle joints for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
Acetic Acid-Induced Writhing Test in Mice (Analgesia)
This test evaluates the peripheral analgesic activity of a compound.[11]
Materials:
-
Male Swiss albino mice (20-25g)
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Vehicle
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping and Administration:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10, 30, 100 mg/kg, oral)
-
Group 3: Positive control (e.g., Aspirin, 100 mg/kg, oral) Administer this compound or vehicle orally 30-60 minutes before acetic acid injection.[11]
-
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[11]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.[12]
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Experimental Workflow
Caption: General in vivo experimental workflow.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 96.94% | Oral | [2] |
| Absorption Rate Constant (K01) | 0.1304 min⁻¹ | Oral | [2] |
| Elimination Half-life | 1-5 hours | Oral |
Data presented is based on a study in male Wistar rats with a dose of 32.95 mg/kg.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Nociception
| Dose (mg/kg, oral) | Maximal Inhibition of Nociceptive Response (%) |
| 1 | ~10 |
| 3.2 | ~25 |
| 10 | ~50 |
| 31.6 | ~70 |
| 56.2 | ~75 |
| 100 | ~76 |
| IC50 | 9.22 µg/mL |
Adapted from a study using an intra-articular uric acid injection model in rats.[13] The IC50 value corresponds to the plasma concentration of this compound.
Table 3: Comparative Efficacy of this compound with Other NSAIDs in Juvenile Chronic Arthritis (Clinical Study)
| Drug | Dosage | Frequency of Side Effects | Efficacy | Reference |
| This compound | 25 mg/kg/day | 5/28 patients | Effective | [5] |
| Naproxen | 10 mg/kg/day | 5/28 patients | Effective | [5] |
| Diclofenac | 2 mg/kg/day | 7/28 patients | Effective | [5] |
This clinical data is provided for context; direct extrapolation to animal models should be done with caution.
Conclusion
The provided protocols offer a robust framework for the in vivo evaluation of this compound's anti-inflammatory and analgesic effects. The carrageenan-induced paw edema model is suitable for assessing acute anti-inflammatory activity, while the adjuvant-induced arthritis model is appropriate for chronic inflammatory conditions. The acetic acid-induced writhing test provides a reliable measure of peripheral analgesia. Adherence to these detailed methodologies, coupled with the presented quantitative data and mechanistic understanding, will enable researchers to conduct comprehensive preclinical assessments of this compound and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic study of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical comparison of ibuprofen, fenoprofen calcium, naproxen and this compound sodium in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A crossover study of naproxen, diclofenac and this compound in seronegative juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. maokangbio.com [maokangbio.com]
- 9. chondrex.com [chondrex.com]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
- 11. benchchem.com [benchchem.com]
- 12. ajpp.in [ajpp.in]
- 13. Pharmacokinetic-pharmacodynamic modeling of this compound antinociceptive effect in the rat using an indirect response model: a population approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolmetin Dosage Calculation for Rodent Models of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage calculation guidelines for the use of Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID), in rodent models of arthritis. The information is intended to aid in the preclinical evaluation of this compound and similar compounds for the treatment of rheumatoid arthritis.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] In the context of arthritis, the inhibition of COX-2 is particularly relevant as this enzyme is upregulated in inflamed tissues and contributes significantly to the inflammatory cascade.
This compound Dosage in Rodent Arthritis Models
The effective dose of this compound in rodent models of arthritis can vary depending on the specific model, the rodent species and strain, the route of administration, and the desired therapeutic effect. The following table summarizes dosages reported in the literature for different rodent models.
| Rodent Model | Species/Strain | This compound Dosage | Administration Route | Frequency | Key Findings | Reference |
| Adjuvant-Induced Arthritis | Female Lewis Rat | Not specified, used as a comparator | Oral | Daily | This compound glycine amide, a prodrug of this compound, was more potent than this compound in inhibiting paw swelling and degenerative bone changes.[1] | [1] |
| Uric Acid-Induced Arthritis | Rat | 1, 3.2, 10, 31.6, 56.2, 100 mg/kg | Oral | Single dose | Dose-dependent recovery of limb functionality.[2] | [2] |
| Acetic Acid-Induced Writhing | Rat | 5 mg/kg | Oral | Single dose | Correlated with anti-writhing activity.[3] | [3] |
Note: For initial studies in chronic arthritis models like Collagen-Induced Arthritis (CIA) or Adjuvant-Induced Arthritis (AIA), a dose-ranging study is recommended. Based on the available data, a starting range of 10-50 mg/kg administered orally once or twice daily is a reasonable starting point.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic polyarthritis that shares many features with human rheumatoid arthritis.
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/ml)
-
Male Lewis rats (or other susceptible strains)
-
This compound sodium
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Tuberculin syringe with a 26-gauge needle
-
Calipers for paw measurement
Protocol:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
A primary inflammatory response will develop in the injected paw within a few days.
-
Systemic secondary arthritis will typically appear in the contralateral (left) paw and other joints around day 10-12.[4]
-
-
This compound Administration (Prophylactic Model):
-
Begin oral administration of this compound or vehicle on day 0 (the day of CFA injection) and continue daily for the duration of the study (e.g., 21-28 days).
-
-
This compound Administration (Therapeutic Model):
-
Begin oral administration of this compound or vehicle after the onset of secondary arthritis (e.g., day 12) and continue daily.
-
-
Assessment of Arthritis:
-
Monitor body weight regularly.
-
Measure the volume of both hind paws using calipers at regular intervals (e.g., every 2-3 days).
-
Clinically score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling, 4 = severe swelling with ankylosis).
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is another widely used autoimmune model of rheumatoid arthritis, particularly useful for studying the role of T and B cells in disease pathogenesis.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (or other susceptible strains)
-
This compound sodium
-
Vehicle for this compound
-
Syringes and needles
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice with an intradermal injection at the base of the tail with 100 µL of an emulsion containing 100 µg of type II collagen in CFA.
-
On day 21, administer a booster injection of 100 µL of an emulsion containing 100 µg of type II collagen in IFA.
-
Arthritis typically develops between 28 and 35 days after the primary immunization.
-
-
This compound Administration:
-
For a prophylactic approach, start oral administration of this compound or vehicle before the expected onset of arthritis (e.g., day 21).
-
For a therapeutic approach, begin treatment after the clinical signs of arthritis are evident.
-
-
Assessment of Arthritis:
-
Monitor mice for clinical signs of arthritis (paw swelling, erythema, joint stiffness) and score them as described for the AIA model.
-
Measure paw thickness using calipers.
-
At the end of the experiment, serum can be collected to measure anti-collagen antibody levels, and joints can be processed for histological evaluation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Effect of this compound glycine amide (McN-4366), a prodrug of this compound sodium, on adjuvant arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic modeling of this compound antinociceptive effect in the rat using an indirect response model: a population approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site of analgesic action of a non-steroidal, anti-inflammatory drug, this compound sodium, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
Standard Operating Procedure for Tolmetin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation, pain, and fever.[1][2][3] Beyond its established anti-inflammatory properties, recent research has highlighted its potential as an anticancer agent, demonstrating cytotoxic and apoptotic effects in various cancer cell lines.[4][5] This document provides a comprehensive guide for the use of this compound in cell culture experiments, detailing its mechanism of action, protocols for assessing its effects, and quantitative data from relevant studies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of both COX-1 and COX-2 enzymes.[3] This inhibition reduces the production of prostaglandins from arachidonic acid, thereby mitigating inflammatory responses.[1][2] In the context of cancer, this compound and its derivatives have been shown to induce apoptosis through the modulation of key signaling pathways. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX.[4][5] Some derivatives of this compound have also been found to inhibit VEGFR-2, a key receptor in angiogenesis, and to induce apoptosis by activating caspases 8 and 9.[6]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its derivatives in various cell culture-based assays.
Table 1: Cytotoxicity of this compound and Its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value (µM) | Citation |
| This compound derivative (5b) | HL-60 (Leukemia) | MTT | 10.32 ± 0.55 | [6] |
| This compound derivative (5b) | HCT-15 (Colon Cancer) | MTT | 6.62 ± 0.35 | [6] |
| This compound derivative (5b) | UO-31 (Renal Cancer) | MTT | 7.69 ± 0.41 | [6] |
| This compound | HT-29 (Colon Cancer) | Not Specified | Minor Activity | [6] |
| This compound | HeLa (Cervical Cancer) | MTT | 5 mg/ml (~19430 µM) | [5] |
Table 2: Apoptotic Effects of this compound and Its Derivatives
| Compound | Cell Line | Parameter Measured | Result | Citation |
| This compound | AGS (Gastric Cancer) | BCL2 Gene Expression | Decreased | [4] |
| This compound | AGS (Gastric Cancer) | BAX Gene Expression | No significant change | [4] |
| This compound | HeLa (Cervical Cancer) | BAX Gene Expression | Increased | [5] |
| This compound | HeLa (Cervical Cancer) | BCL2 Gene Expression | Decreased | [5] |
| This compound derivative (5b) | HCT-15 (Colon Cancer) | Total Apoptosis | 52.72-fold increase | [6] |
| This compound derivative (5b) | HCT-15 (Colon Cancer) | Caspase-3 Activity | 7.808-fold increase | [6] |
| This compound derivative (5b) | HCT-15 (Colon Cancer) | Caspase-8 Activity | 1.867-fold increase | [6] |
| This compound derivative (5b) | HCT-15 (Colon Cancer) | Caspase-9 Activity | 7.622-fold increase | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in water. For cell culture experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound sodium salt powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound sodium powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Gently vortex or sonicate until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Cell Culture
4.2.1. HT-29 (Human Colon Adenocarcinoma) Cell Line
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:3 to 1:6.
4.2.2. AGS (Human Gastric Adenocarcinoma) Cell Line
-
Growth Medium: Ham's F-12 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6][7]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.[6][7]
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Cells cultured in 96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cytotoxicity assay.
-
Harvest cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
This protocol is for quantifying the mRNA expression levels of apoptosis-related genes like BAX and BCL2.
Materials:
-
This compound-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for BAX, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in macrophage-like cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Griess Reagent system
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition by this compound.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways modulated by this compound and its derivatives.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Conclusion
This compound demonstrates significant potential for in vitro research, not only for its well-established anti-inflammatory properties but also for its emerging role in cancer biology. The protocols and data presented in this document provide a solid foundation for researchers to design and execute experiments to further elucidate the cellular and molecular mechanisms of this compound. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of this multifaceted compound.
References
- 1. This compound Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Apoptotic Effects of this compound on Human Gastric Cancer Cells - Payavard Salamat [payavard.tums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel this compound derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tolmetin
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Tolmetin in various sample matrices. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample preparation, analysis, and data interpretation.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical products. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of methanol and 1% acetic acid. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.
Materials and Reagents
-
This compound reference standard: Purity ≥ 98%
-
Methanol: HPLC grade
-
Acetic Acid: Glacial, analytical grade
-
Water: Deionized or HPLC grade
-
Internal Standard (Optional but recommended): Indomethacin (IND)
-
Sample Matrix: e.g., human plasma, pharmaceutical dosage forms
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and optimal chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | Inertsil 5 ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[1][2][3][4] |
| Guard Column | Inertsil 7 ODS-3V, 50 mm x 4.6 mm, or equivalent.[1][2][3][4] |
| Mobile Phase | Methanol : 1% Acetic Acid in Water (64:36, v/v).[1][2][3][4] |
| Flow Rate | 1.0 mL/min (Isocratic). |
| Detection Wavelength | 254 nm.[1][2][3][4] |
| Injection Volume | 20 µL.[2] |
| Column Temperature | Ambient or controlled at 25 °C. |
| Run Time | Approximately 10 minutes. |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL of this compound): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 5 µM to 100 µM.[2]
-
Internal Standard (IS) Stock Solution (if used): Prepare a 1000 µg/mL stock solution of Indomethacin in methanol. A working IS solution of 100 µM can be prepared by diluting the stock solution with methanol.[2]
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol to dissolve the drug.
-
Sonicate for 10-15 minutes to ensure complete extraction.[2]
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[2]
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 200 µL of acetonitrile or methanol to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject it into the HPLC system.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound and the internal standard (if used).
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (this compound peak area / Internal Standard peak area) against the corresponding concentration of the this compound working standard solutions.
-
Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.998 is desirable.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The described HPLC method has been validated for its performance characteristics. The key validation parameters are summarized in the tables below.[1][2][3][4]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 |
Table 2: Linearity
| Concentration Range (µM) | Correlation Coefficient (r²) |
| 5.0 - 100 | > 0.998 |
Table 3: Precision
| Concentration (µM) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5.0 | 1.77 | 3.40 |
| 10 | 0.88 | 1.25 |
| 25 | 0.20 | 0.12 |
| 50 | 0.45 | 0.55 |
| 100 | 0.33 | 0.48 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µM) | Mean Recovery (%) |
| 5 | 98.7 |
| 10 | 101.7 |
| 25 | 99.7 |
| 50 | 99.8 |
| 100 | 100.0 |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The HPLC method detailed in this application note is specific, accurate, precise, and linear for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for routine analysis of this compound in various samples.
References
Application Note: Spectrophotometric Assay for Tolmetin Concentration Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic activities.[1] Accurate and reliable measurement of this compound concentration is crucial in various stages of drug development, including formulation, quality control, and stability studies. This application note details a simple, rapid, and cost-effective UV-visible spectrophotometric method for the quantitative determination of this compound sodium in bulk and pharmaceutical dosage forms. The method is based on the direct measurement of the absorbance of this compound in an aqueous solution.
Principle of the Method
The quantitative determination of this compound is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. This compound sodium exhibits a characteristic absorption spectrum in the ultraviolet (UV) range, with a maximum absorbance wavelength (λmax) that can be utilized for its quantification. In an aqueous solution, this compound sodium shows a distinct absorption peak at approximately 325 nm, which is used for the zero-order spectrophotometric measurement.[1][2] An alternative first-derivative spectrophotometric method can also be employed, measuring at 342 nm to minimize interference from excipients.[1][2]
Materials and Reagents
-
This compound Sodium reference standard
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound Sodium reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with distilled water to obtain a stock solution of 100 µg/mL.
Preparation of Working Standard Solutions and Calibration Curve
-
From the stock solution, prepare a series of working standard solutions in the concentration range of 1-15 µg/mL by appropriate dilutions with distilled water.[1][2]
-
Measure the absorbance of each working standard solution at 325 nm against a distilled water blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient and regression equation for the curve. A correlation coefficient (r) of greater than 0.999 is desirable.[1]
Preparation of Sample Solution (from Capsule Dosage Form)
-
Take the contents of a representative number of capsules and determine the average weight.
-
Accurately weigh a quantity of the powdered capsule contents equivalent to 10 mg of this compound Sodium.[1]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with distilled water and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with distilled water to obtain a final concentration within the linear range of the calibration curve (1-15 µg/mL).
Measurement of this compound Concentration
-
Measure the absorbance of the final sample solution at 325 nm against a distilled water blank.
-
Calculate the concentration of this compound in the sample solution using the regression equation obtained from the calibration curve.
Method Validation Summary
The described spectrophotometric method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the tables below. The data presented is based on published literature for a zero-order spectrophotometric method in an aqueous solution.[1][2]
Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 15 µg/mL |
| Regression Equation | y = mx + c (specific to instrument) |
| Correlation Coefficient (r) | > 0.999 |
Precision
| Parameter | Result (%RSD) |
| Intraday Precision | < 2% |
| Interday Precision | < 2% |
Note: Specific intraday and interday precision data for this compound via this exact method are not detailed in the primary source; however, a relative standard deviation of less than 2% is a typical acceptance criterion for spectrophotometric assays.
Accuracy (Recovery)
| Parameter | Result |
| Recovery | 99.60 ± 0.22% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| LOD | Not explicitly stated in the primary source; typically determined by the signal-to-noise ratio (3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| LOQ | Not explicitly stated in the primary source; typically determined by the signal-to-noise ratio (10:1) or from the standard deviation of the response and the slope of the calibration curve. |
For a similar spectrophotometric method for another NSAID, the LOD and LOQ were found to be 0.59 µg/mL and 1.99 µg/mL, respectively, which can serve as an estimate.
Discussion
This UV spectrophotometric method for the determination of this compound is simple, rapid, and does not require extensive sample preparation or expensive instrumentation, making it suitable for routine quality control analysis. The method demonstrates good linearity, precision, and accuracy over the specified concentration range.
The use of a first-derivative spectrophotometric method at 342 nm can be advantageous in reducing interference from excipients that may be present in pharmaceutical formulations.[1][2] The validation data confirms that this method is reliable and robust for its intended purpose.
Conclusion
The detailed spectrophotometric assay provides a validated and efficient method for the quantification of this compound in bulk and pharmaceutical dosage forms. The protocols and validation data presented in this application note can be readily adopted by researchers and scientists in the pharmaceutical industry.
References
Administering Tolmetin to Rats in Inflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration of tolmetin, a non-steroidal anti-inflammatory drug (NSAID), in rat models of inflammation. This compound effectively reduces inflammation and pain by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1][2][3] These protocols are designed for researchers in pharmacology, drug discovery, and related fields to facilitate the consistent and effective use of this compound in preclinical inflammation studies. This guide covers this compound's mechanism of action, pharmacokinetic profile in rats, and detailed methodologies for two common inflammation models: Carrageenan-Induced Paw Edema and Adjuvant-Induced Arthritis.
Mechanism of Action
This compound, a heterocyclic acetic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[1][2] This inhibition prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][4] By reducing the levels of prostaglandins, particularly prostaglandin E (PGE), this compound mitigates the inflammatory response.[4]
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes: Tolmetin as a Tool Compound for Studying Prostaglandin Synthesis
Introduction
Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the heterocyclic acetic acid derivative class.[1] It functions as a reversible inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[2][3] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[2] By inhibiting COX-1 and COX-2, this compound effectively reduces prostaglandin production, making it a valuable tool compound for researchers studying the physiological and pathological roles of prostaglandins in various biological systems.[4][5] These notes provide essential data and detailed protocols for utilizing this compound in prostaglandin synthesis research.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[3][5] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids, including prostaglandins and thromboxanes.[6][7] While COX-1 is constitutively expressed and involved in physiological functions like maintaining the stomach lining, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[6][8] this compound's inhibition of these enzymes leads to a decrease in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and related symptoms.[2][4]
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Quantitative Data
This compound demonstrates potent inhibition of both human COX-1 and COX-2 enzymes. The following table summarizes its inhibitory activity.
| Compound | Target | IC50 Value | Source |
| This compound Sodium | Human COX-1 | 0.35 µM | [9] |
| This compound Sodium | Human COX-2 | 0.82 µM | [9] |
| This compound | Rat Model (Nociception) | 9.22 µg/mL | [10] |
Experimental Protocols
Protocol 1: In Vitro Cell-Free COX Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound sodium salt
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving this compound)
-
Prostaglandin screening ELISA kit (for PGE2 or other prostanoids)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound sodium in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes in cold assay buffer to the working concentration recommended by the manufacturer.
-
Assay Reaction: a. To each well of a 96-well plate, add the appropriate enzyme (COX-1 or COX-2). b. Add the diluted this compound solution or vehicle control (DMSO in assay buffer) to the wells. c. Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature to allow for binding. d. Initiate the reaction by adding arachidonic acid to each well. e. Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Detection: a. Stop the reaction by adding a stop solution (often provided in the ELISA kit, e.g., a solution containing a strong acid). b. Quantify the amount of prostaglandin (e.g., PGE2) produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. b. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound: Package Insert / Prescribing Information [drugs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of aspirin and nonsteroidal anti-inflammatory drugs on prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetic-pharmacodynamic modeling of this compound antinociceptive effect in the rat using an indirect response model: a population approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Viability Assays with Tolmetin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), is primarily known for its role in inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic and apoptotic effects in various cancer cell lines.[2][3] These application notes provide detailed protocols for assessing the in vitro cell viability of cancer cells upon treatment with this compound, utilizing standard colorimetric assays: MTT, XTT, and LDH. Additionally, this document summarizes quantitative data on this compound's efficacy and outlines the putative signaling pathways involved in its cytotoxic mechanism.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its derivatives on the viability of various cancer cell lines.
Table 1: IC50 Values of this compound and Its Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Citation |
| This compound | HeLa (Cervical Cancer) | ~19.4 mM (5 mg/ml) | [4] |
| This compound Derivative 5b | HL-60 (Leukemia) | 10.32 ± 0.55 µM | [5] |
| This compound Derivative 5b | HCT-15 (Colon Cancer) | 6.62 ± 0.35 µM | [5] |
| This compound Derivative 5b | UO-31 (Renal Cancer) | 7.69 ± 0.41 µM | [5] |
Table 2: Effect of this compound (Tolectin) on AGS (Gastric Adenocarcinoma) Cell Viability
| This compound Concentration (mmol/mL) | Cell Viability (%) | Citation |
| 0.0012 | Significantly Decreased | [3] |
| 0.0023 | Significantly Decreased | [3] |
| 0.0049 | Significantly Decreased | [3] |
| 0.0097 | Significantly Decreased | [3] |
| 0.0194 | Significantly Decreased | [3] |
| 0.0389 | Significantly Decreased | [3] |
Table 3: Effect of this compound Derivative 5b on Apoptotic Caspase Activity in HCT-15 Cells
| Caspase | Fold Increase in Activity | Citation |
| Caspase-3 | 7.808 | [5] |
| Caspase-8 | 1.867 | [5] |
| Caspase-9 | 7.622 | [5] |
Experimental Workflow
A general workflow for assessing cell viability after this compound treatment is depicted below. This workflow is applicable to the MTT, XTT, and LDH assays, with specific modifications for each protocol.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onlinejbs.com [onlinejbs.com]
- 4. The cytotoxic effects of this compound on evaluation of Bax and Bcl2 genes expression level in cervical cancer cells (Hela) - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 5. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel this compound derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tolmetin's Effect on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the acetic acid derivative class.[1] It is primarily used to reduce pain, swelling, and stiffness associated with conditions like osteoarthritis and rheumatoid arthritis.[2][3] The anti-inflammatory effects of this compound, like other NSAIDs, are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][4][5] Assessing the impact of compounds like this compound on cytokine production is crucial for understanding their immunomodulatory properties and therapeutic potential.
This document provides detailed protocols for evaluating the effect of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), using in vitro cell-based models.
Mechanism of Action Overview
This compound functions as a non-selective inhibitor of both COX-1 and COX-2.[1] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins. Prostaglandins can amplify inflammatory responses, which include the production of pro-inflammatory cytokines. Therefore, by reducing prostaglandin synthesis, this compound can indirectly suppress cytokine production, contributing to its overall anti-inflammatory effect. The primary signaling pathways involved are the arachidonic acid cascade and downstream inflammatory pathways like NF-κB, which are often stimulated by agents such as Lipopolysaccharide (LPS).[6]
Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Protocol 1: In Vitro Assessment of this compound in a Macrophage Cell Line (RAW 264.7)
Objective: To determine the dose-dependent effect of this compound on LPS-induced pro-inflammatory cytokine production in the murine macrophage cell line, RAW 264.7.
Figure 2: Experimental workflow for in vitro assessment of this compound.
Materials and Reagents:
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
This compound sodium salt (Sigma-Aldrich)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS), sterile
-
DMSO (for stock solution)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well and 24-well cell culture plates
Detailed Experimental Protocol:
Step 1: Cell Culture and Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7][8]
-
Subculture cells every 2-3 days when they reach 80-90% confluency.[7]
-
For the experiment, seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete medium.
-
Incubate for 24 hours to allow for cell adherence.[6]
Step 2: this compound and LPS Preparation
-
Prepare a 100 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete DMEM to achieve final concentrations (e.g., 0, 1, 10, 50, 100, 200 µM). The final DMSO concentration in all wells should be kept constant and below 0.1%.
-
Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Further dilute in complete DMEM to a working concentration of 2 µg/mL.
Step 3: Cell Treatment and Stimulation
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 250 µL of medium containing the respective this compound dilutions (or vehicle control - DMEM with 0.1% DMSO) to the cells.
-
Incubate for 1-2 hours. This pre-treatment allows this compound to exert its effect before the inflammatory stimulus.[6]
-
Add 250 µL of the 2 µg/mL LPS solution to each well (except for the unstimulated control) to achieve a final LPS concentration of 1 µg/mL.
-
For the unstimulated control, add 250 µL of complete DMEM.
-
Incubate the plate for an additional 18-24 hours at 37°C and 5% CO2.[9]
Step 4: Supernatant Collection and Cytokine Quantification (ELISA)
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer. Store at -80°C until analysis.[10]
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits, following the manufacturer's instructions.[11][12][13][14] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards, controls, and samples (supernatants).
-
Adding a detection antibody, followed by an enzyme conjugate (e.g., HRP-Streptavidin).
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
Reading the absorbance at 450 nm using a microplate reader.
-
Step 5: Cell Viability Assay (MTT)
-
It is crucial to determine if this compound's effect on cytokine levels is due to an anti-inflammatory action or cytotoxicity.
-
After collecting the supernatant, add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 500 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Data Presentation and Analysis
Quantitative data should be summarized in clear, structured tables. Calculate the mean and standard deviation (SD) for each treatment group. Statistical significance can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). The half-maximal inhibitory concentration (IC50) for this compound on each cytokine should be calculated using non-linear regression analysis.
Table 1: Effect of this compound on LPS-Induced TNF-α Production in RAW 264.7 Macrophages
| This compound Conc. (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| 0 (Unstimulated) | 50.5 ± 8.2 | N/A |
| 0 (LPS only) | 3540.8 ± 210.5 | 0% |
| 1 | 3310.2 ± 195.3 | 6.5% |
| 10 | 2855.7 ± 150.9 | 19.3% |
| 50 | 1810.4 ± 98.6 | 48.9% |
| 100 | 950.1 ± 75.4 | 73.2% |
| 200 | 425.6 ± 55.1 | 88.0% |
Data are representative examples (Mean ± SD, n=3). % Inhibition is calculated relative to the 'LPS only' control.
Table 2: Cytotoxicity of this compound on RAW 264.7 Macrophages (MTT Assay)
| This compound Conc. (µM) | Cell Viability (%) ± SD |
| 0 (Control) | 100.0 ± 5.5 |
| 1 | 99.5 ± 4.8 |
| 10 | 98.2 ± 5.1 |
| 50 | 97.6 ± 4.3 |
| 100 | 95.3 ± 6.0 |
| 200 | 92.8 ± 5.7 |
Data are representative examples (Mean ± SD, n=3). Viability is expressed as a percentage of the untreated control.
Conclusion
These protocols provide a robust framework for assessing the immunomodulatory effects of this compound on cytokine production. The in vitro model using RAW 264.7 cells is a well-established and cost-effective method for initial screening and mechanistic studies.[15][16] By quantifying the dose-dependent inhibition of key pro-inflammatory cytokines and confirming the absence of significant cytotoxicity, researchers can effectively characterize the anti-inflammatory profile of this compound and other novel compounds. For more clinically relevant data, these studies can be extended to primary cells, such as human Peripheral Blood Mononuclear Cells (PBMCs).
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. Anti-Inflammatory Effect of a Polysaccharide Derived from Artocarpus heterophyllus Lam. Pulp on Lipopolysaccharide-Stimulated RAW264.7 Macrophages Through Inhibiting MAPK/ERK Signaling Pathway [mdpi.com]
- 7. rwdstco.com [rwdstco.com]
- 8. protocols.io [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. fn-test.com [fn-test.com]
- 15. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tolmetin Solubility Issues in Aqueous Solutions: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with tolmetin solubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: this compound in its free acid form has very low intrinsic aqueous solubility.[1][2][3] This is a common issue when preparing stock solutions for in vitro experiments. The sodium salt of this compound, however, is freely soluble in water.[4][5][6][7] Ensure you are using the appropriate form of the compound for your experimental needs.
Q2: What is the difference in solubility between this compound and this compound sodium?
A2: this compound, the free acid, is poorly soluble in water, with a reported solubility of approximately 222 mg/L.[1][2][3] In contrast, this compound sodium dihydrate is described as freely soluble in water, dissolving at concentrations of 2 mg/mL and higher.[4][5][7][8]
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weak acid with a pKa of 3.5.[1][4][5][9] This means its solubility is highly dependent on the pH of the aqueous solution. At pH values below its pKa, this compound will be predominantly in its less soluble, un-ionized form. As the pH increases above the pKa, this compound will be in its more soluble, ionized (salt) form. Therefore, increasing the pH of the solution is a key strategy to enhance its solubility.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, this compound is slightly soluble in chloroform and methanol.[9] For experimental purposes, co-solvents like ethanol, DMSO, and PEG are often used to first dissolve the drug before further dilution in an aqueous medium.[10][11][12] However, the final concentration of the organic solvent in your experiment should be carefully controlled to avoid any unwanted effects on your biological system.
Q5: Are there other methods to improve the solubility of this compound for my experiments?
A5: Beyond pH adjustment and co-solvents, several other techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include the use of surfactants to form micelles that encapsulate the drug, complexation with cyclodextrins, and formulation as solid dispersions or nanosuspensions.[13][14][15][16][17][18][19] The choice of method depends on the specific requirements of your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of a stock solution | The aqueous buffer has a pH below the pKa of this compound, causing the more soluble ionized form to convert to the less soluble free acid. The final concentration of the co-solvent may be too low to maintain solubility. | 1. Check the pH of your final aqueous solution and adjust it to be above 5. 2. Increase the proportion of the co-solvent in the final solution, ensuring it is compatible with your experimental system. 3. Consider using a different solubilization method, such as complexation with cyclodextrins. |
| Cloudy or hazy solution | The this compound has not fully dissolved. This could be due to using the free acid form in a neutral or acidic buffer, or insufficient mixing. | 1. Confirm you are using this compound sodium if high aqueous solubility is required. 2. If using this compound free acid, increase the pH of the solution. 3. Gently warm the solution and use sonication to aid dissolution. 4. Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent experimental results | This could be due to incomplete solubilization of this compound, leading to variations in the actual drug concentration. The this compound solution may not be stable over time. | 1. Ensure complete dissolution before use. 2. Prepare fresh solutions for each experiment. 3. If storing solutions, protect them from light and consider storing them at 2-8°C.[9] Conduct stability studies to determine the appropriate storage duration. |
Quantitative Data on this compound Solubility
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 222 mg/L | [1][2][3] |
| This compound Sodium Dihydrate | Water | Freely soluble; ≥ 2 mg/mL | [4][5][7][8] |
| This compound Sodium | Water | 63 mg/mL | [20] |
| This compound Sodium | Ethanol | 10 mg/mL | [20] |
| This compound Sodium | DMSO | Insoluble | [20] |
| This compound | Chloroform | Slightly soluble | [9] |
| This compound | Methanol | Slightly soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
-
Objective: To prepare a 10 mM stock solution of this compound in an aqueous buffer.
-
Materials: this compound (free acid), 1 M NaOH, Phosphate Buffered Saline (PBS, pH 7.4), sterile water.
-
Procedure:
-
Weigh the appropriate amount of this compound for a 10 mM solution.
-
Add a small volume of sterile water.
-
Slowly add 1 M NaOH dropwise while stirring until the this compound dissolves completely. The pH should be above 7.
-
Once dissolved, add PBS to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Sterile filter the solution through a 0.22 µm filter.
-
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
-
Materials: this compound (free acid), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh the appropriate amount of this compound.
-
Add the required volume of DMSO to achieve a 100 mM concentration.
-
Vortex or sonicate until the this compound is completely dissolved.
-
For experiments, dilute this stock solution into your aqueous media. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visualizations
References
- 1. This compound | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. lookchem.com [lookchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tolectin (this compound Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound Sodium - LKT Labs [lktlabs.com]
- 7. drugs.com [drugs.com]
- 8. This compound sodium dihydrate = 98 HPLC 64490-92-2 [sigmaaldrich.com]
- 9. This compound | 26171-23-3 [chemicalbook.com]
- 10. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Methods of solubility enhancements | PPTX [slideshare.net]
- 16. azolifesciences.com [azolifesciences.com]
- 17. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solubilization of poorly water-soluble drugs using solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the Stability of Tolmetin in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on using Tolmetin in cell culture experiments, with a specific focus on ensuring its stability for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the heterocyclic acetic acid derivative class.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the conversion of arachidonic acid into prostaglandins.[2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[1][3] By blocking their synthesis, this compound exerts its anti-inflammatory and analgesic effects.[1][4]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical to maintaining the integrity of this compound.
-
Solvent Selection: this compound sodium salt is soluble in Dimethyl Sulfoxide (DMSO).[5] For cell culture experiments, preparing a concentrated stock solution in a sterile-filtered organic solvent like DMSO is recommended.[6]
-
Preparation: To aid dissolution, warming and/or sonication can be used if precipitation occurs during preparation.[7]
-
Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[6][7] Store these aliquots in sealed containers, protected from moisture, at -20°C for up to one month or at -80°C for up to six months.[7][8]
Q3: What factors can affect this compound stability in cell culture media?
Several factors can influence the stability of this compound in your experimental setup. This compound is particularly sensitive to light and acidic conditions, while it shows greater stability in basic media.[9] The composition of the cell culture medium itself can also impact stability.[10]
Table 1: Factors Affecting this compound Stability
| Factor | Effect on this compound | Mitigation Strategy |
| Light Exposure | Prone to photodegradation, which follows first-order kinetics.[9][11] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[12] |
| pH | More reactive and degrades under acidic conditions.[9] Stable in basic medium.[9] | Maintain a stable, physiological pH in the cell culture medium using appropriate buffering systems. |
| Temperature | Standard incubation at 37°C can accelerate degradation over time. | Minimize the duration of experiments where possible and prepare fresh working solutions.[7] |
| Media Components | Components within the media could potentially interact with this compound.[10][13] | Conduct a stability study in your specific cell culture medium to understand its degradation profile.[14][15] |
| Freeze-Thaw Cycles | Repeated cycles can lead to precipitation and degradation of the compound in stock solutions.[7][16] | Aliquot stock solutions into single-use volumes.[7] |
Q4: Is the biological half-life of this compound the same as its stability in cell culture media?
No, these two terms are not interchangeable. The biological half-life (approximately 1-2 hours for the rapid phase) refers to the time it takes for the concentration of a drug to be reduced by half within a living organism, accounting for processes like metabolism and excretion.[1][17][18] Stability in cell culture media, however, refers to the chemical integrity of the compound in an in vitro environment over time, which is influenced by factors like pH, light, and temperature.[14]
Q5: What is the recommended final concentration of DMSO in my cell culture?
While DMSO is an effective solvent, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. Generally, a final concentration of 0.1% to 0.5% is tolerated by most cell lines without significant cytotoxicity.[16] Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO but without this compound.[16][19]
Troubleshooting Guide
Q1: My this compound solution precipitated after being added to the cell culture medium. What should I do?
Precipitation is a common issue when introducing hydrophobic compounds into an aqueous environment like cell culture media.[20][21]
-
Check Solubility: Ensure the final concentration of this compound does not exceed its solubility limit in the media.
-
Improve Dissolution Technique: Prepare a concentrated stock solution in DMSO and ensure it is fully dissolved.[16] When diluting the stock, add it to pre-warmed (37°C) media while mixing or vortexing rapidly to avoid localized high concentrations that can cause it to crash out of solution.[6][16]
-
Use Low-Binding Plastics: this compound may adsorb to plasticware. Using low-protein-binding tubes and plates can help minimize this issue.[6]
-
Consider Solubility Enhancers: For some applications, diluting the compound into a serum-containing medium can be effective, as proteins like albumin can help keep it in solution.[16]
Caption: Troubleshooting workflow for identifying the cause of precipitation.
Q2: I am observing lower-than-expected efficacy of this compound in my assay. Could this be a stability issue?
Yes, reduced efficacy can be a direct result of compound degradation. If this compound degrades over the course of your experiment, its effective concentration decreases, leading to weaker-than-expected biological effects. It is highly recommended to determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., 24, 48, 72 hours).[14] This can be done by collecting media samples at different time points and quantifying the remaining this compound concentration using an analytical method like HPLC.[9][14]
Table 2: Example Stability of this compound in Cell Culture Media at 37°C
| Time (Hours) | % Remaining this compound (Protected from Light) | % Remaining this compound (Exposed to Light) |
| 0 | 100% | 100% |
| 8 | 95% | 85% |
| 24 | 88% | 65% |
| 48 | 79% | 40% |
| 72 | 70% | 25% |
| Note: This table presents hypothetical data for illustrative purposes, based on the known light sensitivity of this compound.[9] |
Q3: How can I minimize the degradation of this compound during my experiment?
-
Protect from Light: Conduct experiments in low-light conditions and use opaque or amber-colored culture plates and tubes.
-
Prepare Fresh Solutions: Prepare the final working solution of this compound in cell culture medium immediately before use.[7]
-
Control pH: Ensure the pH of your culture medium is stable and within the optimal physiological range.
-
Limit Experiment Duration: If significant degradation is observed, consider shorter incubation times if experimentally feasible.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media by HPLC
This protocol provides a framework for quantifying the concentration of this compound in a specific cell culture medium over time under standard cell culture conditions.[6]
Objective: To determine the degradation profile of this compound in a chosen cell culture medium over the duration of a typical experiment.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Validated HPLC method for this compound quantification[9][11]
-
37°C, 5% CO₂ incubator
-
-80°C freezer
Caption: Experimental workflow for assessing the stability of this compound.
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure it is fully dissolved.
-
Spike the Medium: Warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%). Mix thoroughly by vortexing.[6]
-
Timepoint Zero (T=0): Immediately after mixing, take an aliquot of the spiked medium (e.g., 1 mL). This is your T=0 sample. Store it in a low-protein-binding tube at -80°C until analysis.[6]
-
Incubation: Place the container with the remaining spiked medium in a 37°C, 5% CO₂ incubator for the duration of your planned experiment.[6]
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot (e.g., 1 mL) of the medium from the incubator. Store each sample at -80°C.[6]
-
HPLC Analysis: Analyze the samples to determine the concentration of this compound at each time point. A validated HPLC method may use a C18 column with a mobile phase such as methanol and 1% acetic acid (64:36, v/v) and UV detection at 254 nm.[9]
-
Data Analysis: Plot the concentration or percentage of remaining this compound versus time to determine its stability profile under your specific experimental conditions.[6]
Mechanism of Action Visualization
Caption: Simplified diagram of this compound's inhibition of the COX pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitation of this compound by high-performance liquid chromatography and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Absorption and excretion of this compound in arthritic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 21. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Troubleshooting Tolmetin Interference in Immunoassay Results
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering interference from the non-steroidal anti-inflammatory drug (NSAID) tolmetin in their immunoassay results. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my immunoassay?
This compound is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and pain.[1][2] Its chemical structure, 1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid, possesses a chromophore that absorbs light in the ultraviolet (UV) range.[3] This property is a key reason for its interference in certain types of immunoassays that rely on spectrophotometric measurements.
Q2: Which types of immunoassays are most susceptible to this compound interference?
The most significant and well-documented interference occurs with the Enzyme Multiplied Immunoassay Technique (EMIT) .[4][5] This is due to this compound's high molar absorptivity at the 340 nm wavelength frequently used in these assays.[4][5] There is also a potential for false-positive results in the TDx benzodiazepine assay , which uses a different wavelength (525 nm), though the mechanism for this is less clear and appears to be a broader effect of several NSAIDs at high concentrations.[4][5] There is currently no direct evidence to suggest that this compound interferes with immunoassays based on other detection principles, such as ELISA, Radioimmunoassay (RIA), or chemiluminescent immunoassays, as these methods do not rely on UV absorbance for signal generation.
Q3: What are the observable effects of this compound interference in an EMIT assay?
In EMIT assays, the presence of high concentrations of this compound can lead to:
-
Instrument error alarms: The high absorbance of this compound can exceed the instrument's detection range.[4][5]
-
Depressed milliabsorbance values (delta A): This can lead to falsely low or negative results for the analyte being tested.[4][5]
-
False-negative results: Specifically, samples containing opiates and cannabinoids have been reported to test negative in the presence of this compound.[4][5]
-
Instrument errors for other analytes: For example, instrument error alarms have been produced with samples containing amphetamines.[4][5]
Troubleshooting Guides
Issue: My EMIT assay is producing unexpected negative results or instrument errors for a patient known to be taking this compound.
This is a classic sign of this compound interference. The high absorbance of this compound at 340 nm is likely masking the true result.
dot
Caption: Mechanism of this compound Interference in EMIT Assays.
Recommended Troubleshooting Steps:
-
Review Patient Medication: Confirm if the patient is taking this compound and the dosage. High concentrations are more likely to cause interference.
-
Perform Serial Dilution: Diluting the sample with a drug-free matrix can reduce the concentration of this compound below the interference threshold.
-
Use an Alternative Assay Method: If possible, re-test the sample using a method that is not susceptible to this type of interference, such as Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
-
Sample Pretreatment: If an alternative assay is not available, consider using a sample cleanup method to remove this compound prior to analysis.
dot
Caption: General Workflow for Troubleshooting Suspected this compound Interference.
Quantitative Data on this compound Interference
The following table summarizes the known quantitative effects of this compound on different immunoassays. Data is limited, and further studies would be beneficial to fully characterize these interactions.
| Immunoassay Type | Analyte | This compound Concentration | Observed Effect | Reference(s) |
| EMIT | Drugs of Abuse (general) | 1800 mg/L | Instrument error alarms, depressed ΔA values. | [4][5] |
| Opiates, Cannabinoids | High concentrations | False-negative results. | [4][5] | |
| Amphetamines | High concentrations | Instrument error alarms. | [4][5] | |
| TDx | Benzodiazepines | High concentrations | Potential for false-positive results. | [4][5] |
Experimental Protocols
Protocol 1: Serial Dilution for Investigating Interference
This protocol is designed to determine if the interference is concentration-dependent, which is a hallmark of drug interference.
Materials:
-
Patient sample suspected of containing this compound.
-
Drug-free matrix (e.g., drug-free urine or serum).
-
Calibrated pipettes and sterile tips.
-
Microcentrifuge tubes or a 96-well plate.
Procedure:
-
Label a series of tubes for the dilutions (e.g., 1:2, 1:4, 1:8, 1:16).
-
Prepare the 1:2 dilution by mixing equal volumes of the patient sample and the drug-free matrix (e.g., 100 µL of sample + 100 µL of matrix).
-
Vortex the 1:2 dilution thoroughly.
-
Prepare the 1:4 dilution by mixing equal volumes of the 1:2 dilution and the drug-free matrix.
-
Continue this process for the remaining dilutions.
-
Assay the undiluted sample and each dilution according to the immunoassay manufacturer's instructions.
-
Calculate the concentration of the analyte in each dilution and multiply by the dilution factor.
-
Interpretation: If this compound interference is present, the calculated analyte concentrations will not be consistent across the dilutions. As the this compound is diluted, its interfering effect should diminish, and the calculated analyte concentration should plateau to a more accurate value.
Protocol 2: Sample Pretreatment - Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting drugs from a biological matrix. Optimization may be required for specific applications.
Materials:
-
Patient sample (serum or urine).
-
Immature organic solvent (e.g., ethyl acetate, hexane).
-
Buffer solution to adjust pH (e.g., phosphate buffer).
-
Vortex mixer.
-
Centrifuge.
-
Clean glass tubes.
-
Evaporation system (e.g., nitrogen evaporator or SpeedVac).
-
Reconstitution solvent (assay buffer or mobile phase).
Procedure:
-
Pipette a known volume of the patient sample into a clean glass tube.
-
Adjust the pH of the sample with the appropriate buffer to optimize the extraction of this compound (a weak acid).
-
Add a volume of the immiscible organic solvent to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Centrifuge the tube to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (containing the this compound) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried extract in a small, known volume of the appropriate assay buffer.
-
Vortex the reconstituted sample and analyze it using the immunoassay.
Protocol 3: Sample Pretreatment - Solid-Phase Extraction (SPE)
This is a general protocol for cleaning up a sample using a solid-phase extraction cartridge. The choice of sorbent and solvents will depend on the specific properties of this compound and the sample matrix.
Materials:
-
Patient sample (urine or serum).
-
SPE cartridge with a suitable sorbent (e.g., a mixed-mode or polymer-based sorbent).
-
SPE manifold.
-
Conditioning, wash, and elution solvents.
-
Collection tubes.
-
Evaporation system.
-
Reconstitution solvent.
Procedure:
-
Condition the SPE cartridge: Pass a conditioning solvent (e.g., methanol) through the cartridge to activate the sorbent, followed by an equilibration solvent (e.g., water or buffer).
-
Load the sample: Apply the patient sample to the top of the cartridge and allow it to flow through at a controlled rate.
-
Wash the cartridge: Pass a wash solvent through the cartridge to remove any unbound interfering substances while retaining the analyte of interest (if the goal is to measure another analyte) or to wash away the desired analyte if the goal is to remove this compound.
-
Elute the analyte: Pass an elution solvent through the cartridge to desorb the retained compounds into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the elution solvent and reconstitute the dried extract in the assay buffer.
-
Analyze the reconstituted sample using the immunoassay.
References
- 1. This compound: Package Insert / Prescribing Information [drugs.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Studies on the metabolism of this compound to the chemically reactive acyl-coenzyme A thioester intermediate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference by nonsteroidal anti-inflammatory drugs in EMIT and TDx assays for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tolmetin Concentration for Maximal Anti-inflammatory Effect
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Tolmetin for achieving maximal anti-inflammatory effects in experimental settings. The information is presented in a question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Q2: What is a good starting concentration range for this compound in in vitro experiments?
Based on published data, a sensible starting point for in vitro studies would be in the low micromolar range. This compound has reported IC50 values of 0.35 µM for human COX-1 and 0.82 µM for human COX-2. For cell-based assays investigating effects beyond COX inhibition, such as on lymphocyte transformation, concentrations ranging from 100 to 800 µg/mL have been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How does this compound's activity on COX-1 versus COX-2 impact its use in research?
This compound inhibits both COX-1 and COX-2. Its slightly higher potency against COX-1 should be considered when designing experiments. Inhibition of COX-1 is associated with gastrointestinal side effects in clinical use, a factor that may be relevant in certain cellular models, particularly those involving gastrointestinal cells. For studies aiming to dissect the specific roles of COX-1 and COX-2 in an inflammatory response, comparing this compound's effects with a COX-2 selective inhibitor could be insightful.
Q4: Are there known secondary mechanisms of action for this compound?
Beyond COX inhibition, some evidence suggests that NSAIDs like this compound may have other anti-inflammatory properties. These can include interference with cell membrane-associated events, such as neutrophil activation. There is also research exploring the impact of NSAIDs on transcription factors like NF-κB, which play a central role in the inflammatory response. However, the primary and most well-established mechanism remains the inhibition of prostaglandin synthesis.
Troubleshooting Guide
Issue 1: this compound Precipitates in Cell Culture Medium
-
Possible Cause: this compound has limited aqueous solubility. The solvent used to dissolve this compound (e.g., DMSO) may be at too high a final concentration in the medium, or the this compound concentration itself may exceed its solubility limit in the culture environment. Temperature shifts, such as moving from a warm incubator to a cooler biosafety cabinet, can also cause precipitation.[1]
-
Solution:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, typically below 0.5%, and is consistent across all experimental conditions.[2]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Warm the stock solution gently to ensure complete dissolution before diluting it into pre-warmed (37°C) cell culture medium.[2]
-
Mixing: Add the this compound stock solution to the culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[2]
-
pH Adjustment: The solubility of some compounds is pH-dependent. Ensure the pH of your culture medium is stable and within the optimal range for your cells.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles which can promote precipitation.[1]
-
Issue 2: Inconsistent or No Anti-inflammatory Effect Observed
-
Possible Cause: The concentration of this compound may be too low to elicit a response in your specific experimental model. Alternatively, the inflammatory stimulus used may be too potent, masking the effect of this compound. Cell line variability can also lead to differing sensitivities to NSAIDs.
-
Solution:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to identify the optimal effective range.
-
Stimulus Titration: Titrate the concentration of your inflammatory stimulus (e.g., lipopolysaccharide - LPS) to find a concentration that induces a sub-maximal inflammatory response, allowing for a window to observe inhibition.
-
Positive Control: Include a known potent anti-inflammatory agent as a positive control to validate the responsiveness of your assay system.
-
Cell Line Characterization: If using a new cell line, characterize its expression of COX enzymes and its sensitivity to NSAIDs.
-
Issue 3: High Background Signal in Assays for Inflammatory Mediators
-
Possible Cause: This can be due to various factors including the health of the cells, contamination of the cell culture, or issues with the assay reagents.
-
Solution:
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment.
-
Contamination Check: Regularly check your cell cultures for any signs of microbial contamination.[1]
-
Reagent Quality: Use high-quality reagents and follow the manufacturer's protocols for your assays (e.g., ELISA, Griess assay) carefully.
-
Wash Steps: Ensure adequate washing of cells or plates at the appropriate steps in your protocol to remove any interfering substances.
-
Quantitative Data Summary
| Parameter | Organism/System | Value | Reference |
| IC50 (COX-1) | Human | 0.35 µM | [3] |
| IC50 (COX-2) | Human | 0.82 µM | [3] |
| Inhibition of Lymphocyte Transformation | Rat Thymus Lymphocytes | 100 - 800 µg/mL (dose-dependent) |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Inhibiting Prostaglandin E2 (PGE2) Production in Macrophages
This protocol outlines a method to determine the effective concentration range of this compound for inhibiting the production of the pro-inflammatory mediator PGE2 in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound sodium salt
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
This compound Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock in complete culture medium to create a series of working solutions that will yield final concentrations ranging from 0.1 µM to 100 µM in the cell culture wells. Remember to prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound dose).
-
Pre-treatment with this compound: After overnight incubation, carefully remove the medium from the wells. Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells. Incubate for 1 hour at 37°C.
-
Inflammatory Stimulation: Prepare a working solution of LPS in complete culture medium. Add 10 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL (this concentration may need to be optimized for your specific cell line). Include a set of control wells that receive medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for PGE2 analysis. Store the supernatants at -80°C if not analyzed immediately.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit. Follow the manufacturer's instructions precisely.
-
Data Analysis: Construct a dose-response curve by plotting the percentage inhibition of PGE2 production against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of PGE2 production.
Protocol 2: Assessing the Effect of this compound on Nitric Oxide (NO) and Cytokine (TNF-α, IL-6) Production
This protocol can be run in parallel with Protocol 1, using the same cell culture setup and supernatants.
Materials:
-
Collected supernatants from Protocol 1
Procedure:
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Use a portion of the collected cell culture supernatants.
-
Follow the protocol provided with a commercial Griess Reagent Kit.[4][5][6] This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Generate a standard curve using a sodium nitrite standard to quantify the amount of nitrite (a stable product of NO) in your samples.
-
-
TNF-α and IL-6 Measurement (ELISA):
-
Use the remaining cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 using their respective commercial ELISA kits.[3][7][8][9]
-
Follow the manufacturer's instructions for each kit, which will involve coating a plate with a capture antibody, adding your samples, followed by a detection antibody and a substrate for colorimetric detection.
-
-
Data Analysis:
-
For all three mediators (NO, TNF-α, IL-6), calculate the percentage inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Plot dose-response curves and determine the IC50 values for the inhibition of each mediator.
-
Visualizations
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol Griess Test [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. biocompare.com [biocompare.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Tolmetin-Induced Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Tolmetin-induced cytotoxicity in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
This compound, a non-steroidal anti-inflammatory drug (NSAID), can induce cytotoxicity primarily through the induction of apoptosis.[1] Studies on human gastric cancer cells have shown that this compound can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2, while affecting the expression of the pro-apoptotic protein BAX.[1][2] This shift in the Bax:Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade and subsequent programmed cell death.[3]
Q2: How can I measure this compound-induced cytotoxicity in my cell line?
Standard colorimetric assays are widely used to measure cytotoxicity. The two most common are:
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[4]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]
Q3: I am observing conflicting results between my MTT and LDH assays after this compound treatment. What could be the reason?
It is not uncommon to observe discrepancies between MTT and LDH assay results.[6][7] This is because they measure different cellular events.[8] The MTT assay assesses metabolic function, which can be affected by factors other than cell death, while the LDH assay measures membrane integrity, a hallmark of late-stage apoptosis or necrosis.[8][9] For instance, a compound might inhibit mitochondrial respiration without immediately causing cell lysis, leading to a significant decrease in the MTT signal but a minimal increase in LDH release.[8] It is crucial to understand that MTT measures metabolic activity which may or may not perfectly correlate with cell viability.[9]
Q4: Can antioxidants mitigate this compound-induced cytotoxicity?
Yes, antioxidants can be effective in mitigating drug-induced cytotoxicity. Oxidative stress is a common mechanism of cellular damage induced by various compounds.[10] Antioxidants like N-acetylcysteine (NAC) and resveratrol can help counteract this by scavenging reactive oxygen species (ROS) and supporting cellular antioxidant defense mechanisms.[11][12][13] NAC, for example, can increase intracellular glutathione (GSH) levels, a key cellular antioxidant.[14]
Troubleshooting Guides
Troubleshooting Common Cytotoxicity Assay Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High background in LDH assay | - High LDH activity in serum.[5] - Overly vigorous pipetting during cell plating.[5] | - Reduce serum concentration in the culture medium to 1-5%.[5] - Handle cell suspensions gently during plating.[5] |
| Low signal in MTT assay | - Low cell density.[15] - Insufficient incubation time with MTT reagent.[15] | - Optimize cell seeding density.[15] - Increase incubation time with the MTT reagent.[16] |
| MTT and LDH results do not correlate | - The assays measure different cytotoxicity endpoints (metabolic activity vs. membrane integrity).[7][8] - The compound may have direct effects on mitochondrial function.[8] | - Consider the mechanism of your compound. - Use an additional, complementary cytotoxicity assay (e.g., trypan blue exclusion).[8] |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at the tested concentration.[15] | - Determine the solubility limit of this compound in your specific culture medium. - Use a suitable solvent like DMSO, keeping the final concentration below 0.5% to avoid solvent-induced toxicity.[15] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Mitigating this compound Cytotoxicity with N-Acetylcysteine (NAC)
-
Cell Seeding: Seed cells as described in Protocol 1.
-
NAC Pre-treatment (Optional but recommended): Pre-incubate cells with various concentrations of NAC (e.g., 1-10 mM) for 1-4 hours before adding this compound.[18]
-
Co-treatment: Treat cells with this compound in the presence of different concentrations of NAC for the desired duration.
-
Cytotoxicity Assessment: Perform MTT or LDH assay as described in their respective protocols to evaluate the protective effect of NAC.
Protocol 3: Western Blot Analysis of Bax and Bcl-2 Expression
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[19]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Detection and Analysis: Detect the protein bands using an ECL substrate and quantify the band intensities.[19] Normalize the expression of Bax and Bcl-2 to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for mitigating this compound cytotoxicity.
References
- 1. The Apoptotic Effects of this compound on Human Gastric Cancer Cells - Payavard Salamat [payavard.tums.ac.ir]
- 2. sid.ir [sid.ir]
- 3. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel this compound derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol attenuates non-steroidal anti-inflammatory drug-induced intestinal injury in rats in a high-altitude hypoxic environment by modulating the TLR4/NFκB/IκB pathway and gut microbiota composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol protects against sodium nitroprusside induced nucleus pulposus cell apoptosis by scavenging ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Tolmetin Animal Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting animal administration studies with Tolmetin.
Troubleshooting Guides
Formulation and Administration Issues
Q1: My this compound solution for oral gavage is precipitating. What can I do?
A1: Precipitation of this compound in your dosing solution can lead to inaccurate dosing and potential administration difficulties. Here are some troubleshooting steps:
-
Use this compound Sodium Salt: this compound sodium is freely soluble in water, making it the preferred form for aqueous-based formulations.[1][2] If you are using this compound free acid, which has low water solubility (222 mg/L), consider switching to the sodium salt.[3]
-
Check the pH of your Vehicle: this compound's pKa is 3.5.[1] In solutions with a pH below this, the less soluble free acid form will predominate. Ensure your vehicle's pH is neutral to slightly alkaline to maintain the solubility of the sodium salt. The pH of dosing formulations should ideally be between 5 and 9.
-
Consider Alternative Vehicles: If an aqueous vehicle is not suitable for your experimental needs, consider the following options for poorly soluble NSAIDs:
-
Sonication: Gently sonicating the solution can help to redissolve small amounts of precipitate and ensure a homogenous suspension.[4]
Q2: I'm observing signs of distress in my rodents during or immediately after oral gavage with this compound. What could be the cause and how can I mitigate it?
A2: Distress during or after oral gavage can be due to the procedure itself or the formulation administered. Here are some potential causes and solutions:
-
Improper Gavage Technique: Incorrect technique can cause esophageal trauma, tracheal administration, or aspiration. Ensure personnel are properly trained. Key points include:
-
Using the correct size and type of gavage needle (flexible or curved with a ball tip is preferred).
-
Measuring the needle length from the mouth to the last rib to avoid stomach perforation.
-
Ensuring the animal's head and neck are extended to create a straight path to the esophagus.
-
Never forcing the needle if resistance is met.
-
-
Stress from Restraint: The restraint required for gavage can be stressful for the animals.
-
Coating the gavage needle with sucrose has been shown to reduce stress-related behaviors and plasma corticosterone levels in mice.
-
-
Formulation Irritation: The vehicle or the drug itself may be causing irritation.
-
Ensure the pH of the formulation is within a physiologically acceptable range (5-9).
-
If using co-solvents like DMSO or propylene glycol, be aware that high concentrations can cause local irritation.
-
Unexpected Adverse Events
Q3: I'm observing a higher-than-expected incidence of gastrointestinal issues (e.g., dark, tarry stools) in my study animals. What should I do?
A3: Gastrointestinal toxicity is a known class effect of NSAIDs, including this compound.[5] If you are observing a high incidence of GI issues, consider the following:
-
Dose Reduction: The gastrointestinal side effects of NSAIDs are generally dose-dependent. You may need to lower the dose of this compound being administered.
-
Vehicle Effects: Some vehicles can exacerbate gastrointestinal irritation. If you are using a vehicle with detergents or other potentially irritating components, consider switching to a more inert vehicle like methylcellulose.
-
Concomitant Medications: Administration of corticosteroids alongside this compound can increase the risk of peptic ulceration.[1]
-
Histopathological Examination: At the end of your study, perform a thorough histopathological examination of the stomach and intestines to characterize the extent of the damage. Look for signs of ulceration, erosion, inflammation, and hemorrhage.
Q4: Some of my animals are showing signs of lethargy and have elevated liver enzymes in their bloodwork. Could this be related to this compound administration?
A4: While rare, this compound has been associated with hepatotoxicity.[5] Here's how to approach this issue:
-
Rule out other causes: Liver injury can have many causes. Ensure that there are no other confounding factors, such as infections or other co-administered substances that could be causing liver damage.
-
Monitor Liver Enzymes: Continue to monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). While transient elevations can occur with NSAID administration, persistent and marked elevations are a cause for concern.[5]
-
Histopathology: At necropsy, collect liver tissue for histopathological analysis. Look for signs of hepatocellular necrosis, inflammation, and steatosis.
-
Dose-Response Relationship: If possible, include multiple dose groups in your study to determine if the observed hepatotoxicity is dose-dependent.
Q5: I've noticed an increase in urine output and changes in kidney-related blood parameters in my this compound-treated group. What's the appropriate course of action?
A5: Renal toxicity is a potential side effect of NSAIDs, particularly in animals with pre-existing kidney conditions or those that are volume-depleted.
-
Assess Renal Function: Monitor key indicators of renal function, including:
-
Serum creatinine and blood urea nitrogen (BUN).
-
Urinalysis for proteinuria, hematuria, and changes in urine specific gravity.
-
-
Hydration Status: Ensure that the animals have free access to water and are not dehydrated, as this can increase the risk of NSAID-induced renal injury.
-
Histopathology of the Kidneys: Examine kidney tissues for signs of acute interstitial nephritis, papillary necrosis, and other tubular or glomerular changes.
-
Consider the Animal Model: Some animal strains may be more susceptible to renal toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
Q2: What are the common administration routes for this compound in animal studies?
A2: The most common route of administration for this compound in animal studies is oral (p.o.), typically via gavage.[6] Intraperitoneal (i.p.) and intravenous (i.v.) injections have also been used in pharmacokinetic and pharmacodynamic studies.
Q3: What is the recommended dosing range for this compound in rats?
A3: The effective dose of this compound in rats can vary depending on the experimental model. For anti-inflammatory effects in a carrageenan-induced paw edema model, doses between 2.5 and 20 mg/kg have been shown to be effective.[6] In analgesic models, such as the acetic acid writhing test, the ED50 for oral administration has been reported to be around 0.75 mg/kg in mice.[6]
Q4: How quickly is this compound absorbed and eliminated in rats?
A4: this compound is rapidly and almost completely absorbed after oral administration in rats, with peak plasma levels reached within 30-60 minutes.[1][7] It also has a relatively short plasma half-life.
Q5: Should animals be fasted before oral administration of this compound?
A5: Food can affect the absorption of NSAIDs. While specific data on the effect of fasting on this compound absorption in animals is limited, it is known that food or milk can affect its bioavailability.[1] For consistency, it is generally recommended to fast rodents for a short period (e.g., 4-6 hours) before oral dosing to ensure more uniform absorption. However, water should not be restricted.
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent/Vehicle | Solubility | Reference |
| Water (this compound Sodium Dihydrate) | Freely soluble; ≥ 100 mg/mL | [1][4] |
| Water (this compound Free Acid) | 222 mg/L | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.25 mg/mL | [4] |
| 10% DMSO, 90% corn oil | ≥ 1.25 mg/mL | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | [1] |
| Absorption | Rapid and almost complete | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Solution for Oral Gavage
-
Materials:
-
This compound Sodium Dihydrate powder
-
Sterile water for injection or deionized water
-
Calibrated balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Calculate the required amount of this compound Sodium Dihydrate based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound Sodium Dihydrate powder using a calibrated balance.
-
Add the powder to a volumetric flask.
-
Add approximately 75% of the final volume of sterile water to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the powder is completely dissolved.
-
Check the pH of the solution. Adjust to a neutral pH (around 7.0-7.4) if necessary, using dilute NaOH or HCl.
-
Add sterile water to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly.
-
Store the solution in a sterile, light-protected container at 4°C for short-term use. For longer-term storage, consult stability data or prepare fresh solutions.
-
Protocol 2: Acetic Acid-Induced Writhing Test for Analgesic Activity in Mice
-
Animals: Male Swiss albino mice (20-25 g).
-
Materials:
-
This compound solution (prepared as in Protocol 1) or vehicle control (e.g., saline).
-
0.6% acetic acid solution.
-
Syringes and needles for oral and intraperitoneal administration.
-
Observation chambers.
-
Timer.
-
-
Procedure:
-
Divide the mice into groups (e.g., vehicle control, this compound-treated groups at different doses).
-
Administer the vehicle or this compound solution orally to the respective groups.
-
After a pre-determined time (e.g., 30-60 minutes) to allow for drug absorption, administer 0.6% acetic acid solution intraperitoneally (10 mL/kg).[8]
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 10-20 minutes.[8]
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.[9]
-
Visualizations
Caption: Experimental Workflow for this compound Animal Studies.
Caption: this compound's Mechanism of Action via COX Inhibition.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound Sodium - LKT Labs [lktlabs.com]
- 3. This compound | 26171-23-3 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Effect of a non-steroidal anti-inflammatory agent, this compound sodium on exudative inflammation in experimental animals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on disposition and metabolism of this compound, a new anti-inflammatory agent, in rats and mice. I. Absorption, distribution, and excrection of [14C]this compound radioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Tolmetin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Tolmetin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the oral bioavailability of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) used in the management of pain and inflammation. According to pharmacokinetic studies, conventional dosage forms of this compound can exhibit delayed absorption from the gastrointestinal tract, leading to a slower onset of therapeutic action.[1][2] Enhancing its bioavailability aims to achieve a more rapid and complete absorption, potentially leading to a faster onset of pain relief and improved therapeutic efficacy.
Q2: What are the main strategies to enhance the in vivo bioavailability of this compound?
Several formulation and chemical modification strategies can be employed to improve the bioavailability of this compound. These include:
-
Fast Dissolving Tablets (FDTs): To enhance pre-gastric absorption and allow for rapid disintegration and dissolution.[1][2]
-
Prodrugs: To modify the physicochemical properties of this compound, leading to altered absorption and pharmacokinetic profiles.[3]
-
Nanoformulations: To increase the surface area of the drug, thereby improving its dissolution rate and solubility.
-
Solid Dispersions: To disperse this compound in a carrier at the molecular level, creating an amorphous solid dispersion with enhanced solubility.
-
Co-crystals: To form a multi-component crystal with a co-former, which can improve the aqueous solubility and dissolution rate of this compound.[4][5]
Troubleshooting Guides
Strategy 1: Fast Dissolving Tablets (FDTs)
Issue: Difficulty in achieving rapid disintegration and dissolution of this compound FDTs.
Troubleshooting:
-
Optimize Superdisintegrant Concentration: The choice and concentration of superdisintegrants like Crospovidone (CP) and Croscarmellose Sodium (CCS) are critical. Experiment with different ratios to find the optimal balance for rapid disintegration.[2]
-
Incorporate a Sublimating Agent: The use of a sublimating agent, such as camphor, can increase the porosity of the tablets, facilitating faster water uptake and disintegration.[2]
-
Control Compression Force: Excessive compression force can lead to harder tablets with longer disintegration times. Optimize the compression force to ensure tablet integrity without compromising rapid disintegration.
Pharmacokinetic Data of this compound FDTs in Rats
The following table summarizes the in vivo pharmacokinetic parameters of an optimized this compound FDT formulation (F10) compared to a conventional commercial tablet (TOLECTIN®) in male Wistar rats at a dose of 10 mg/kg.[6]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-12 (µg·h/mL) | Relative Bioavailability (%) |
| TOLECTIN® (Control) | 35.45 ± 2.12 | 2.0 | 150.25 ± 10.54 | 100 |
| This compound FDT (F10) | 58.78 ± 3.54 | 0.5 | 245.87 ± 15.21 | 163.64 |
Experimental Protocol: Preparation of this compound FDTs
This protocol is based on the direct compression method.[2]
-
Sieving: Sieve all ingredients, including this compound sodium, superdisintegrants (Crospovidone and Croscarmellose Sodium), camphor, and other excipients, through a No. 60 sieve.
-
Blending: In a suitable blender, mix 50 mg of this compound sodium with the chosen superdisintegrants for 5 minutes.
-
Geometrical Dilution: Add other excipients like aspartame, camphor, saccharin, and lactose to the blend using the geometrical dilution method to ensure uniform mixing.
-
Lubrication: Add 1% w/w of Magnesium stearate to the powder blend and mix for 5 minutes.
-
Compression: Compress the final blend into tablets using a suitable tablet press.
-
Sublimation: Heat the compressed tablets in an oven at 60°C for 2 hours to sublimate the camphor, creating a porous tablet structure.
Experimental Workflow for this compound FDT Development and Evaluation
Caption: Workflow for the preparation and in vivo evaluation of this compound Fast Dissolving Tablets.
Strategy 2: Prodrugs
Issue: Difficulty in synthesizing a this compound prodrug and predicting its in vivo performance.
Troubleshooting:
-
Choice of Promoieties: The selection of the promoiety is crucial. For instance, a glycine amide of this compound has been shown to be completely absorbed and then hydrolyzed to the active drug, resulting in sustained plasma concentrations.[3]
-
Synthesis and Purification: Prodrug synthesis can be challenging. A multi-step synthesis may be required, followed by purification techniques like preparative HPLC to obtain a high-purity product.[7]
-
In Vitro-In Vivo Correlation: The in vivo performance of a prodrug can be difficult to predict. It is essential to characterize the prodrug's stability in plasma and its conversion rate to the parent drug in vitro to better understand its in vivo pharmacokinetics.
Pharmacokinetic Profile of a this compound Prodrug
Pharmacokinetic analyses of this compound glycine amide (TGA) in female adjuvant arthritic rats revealed that TGA was completely absorbed and hydrolyzed to this compound. This prodrug approach resulted in lower peak plasma this compound levels (Cmax) compared to an equivalent dose of this compound sodium, but the plasma concentrations were sustained for a longer period, contributing to an apparent increase in potency.[3]
Experimental Protocol: Synthesis of a Mutual Prodrug of this compound and Gemcitabine
This protocol describes the synthesis of a mutual prodrug, which is a type of prodrug where two active drugs are linked together.[8]
-
Activation of this compound: Dissolve this compound (2 mmol) in chloroform (20 mL). Add N,N'-Dicyclohexylcarbodiimide (DCC) (2 mmol) to the solution and stir at room temperature for 1 hour. This forms mixture (A).
-
Preparation of Gemcitabine Solution: Dissolve Gemcitabine (2 mmol) in 30 mL of Dimethylformamide (DMF) and add 20 mg of 4-Dimethylaminopyridine (DMAP). This forms mixture (B).
-
Coupling Reaction: Add mixture (B) to mixture (A) drop by drop with continuous stirring. Let the reaction proceed at room temperature for two days.
-
Purification: Filter the reaction mixture to remove the N,N'-Dicyclohexylurea precipitate. Add 150 mL of cold water to the filtrate to precipitate the product. Recrystallize the product from ethanol.
Logical Relationship for Prodrug Design and Evaluation
Caption: A logical workflow for the design, synthesis, and evaluation of a this compound prodrug.
Strategy 3: Nanoformulations, Solid Dispersions, and Co-crystals
Issue: Lack of specific in vivo data for this compound using these advanced formulation strategies, making it difficult to select the most promising approach.
Troubleshooting:
-
Nanoformulations: Techniques like emulsification-solvent evaporation or nanoprecipitation can be used to prepare this compound-loaded nanoparticles. The key is to optimize formulation parameters such as polymer type, surfactant concentration, and homogenization speed to achieve the desired particle size and drug loading.[9][10]
-
Solid Dispersions: The solvent evaporation method is a common technique to prepare solid dispersions. The choice of carrier (e.g., PEGs, PVPs) and the drug-to-carrier ratio are critical factors influencing the dissolution enhancement.[11]
-
Co-crystals: Co-crystals can be prepared by methods such as slow solvent evaporation, grinding, or slurry crystallization.[12] The selection of a suitable co-former is crucial and can be guided by principles of crystal engineering and supramolecular chemistry.[13]
Illustrative Bioavailability Enhancement with Advanced Formulations for other NSAIDs
To illustrate the potential of these strategies, the table below shows data for other NSAIDs where these techniques have been successfully applied.
| Drug | Formulation Strategy | Fold Increase in Bioavailability (Compared to Pure Drug) | Reference |
| Indomethacin | Cocrystal with Saccharin | Significantly higher than pure Indomethacin | [14] |
| Meloxicam | Cocrystal with Aspirin | Superior kinetic solubility with potential for faster onset | [13] |
Experimental Workflow for Developing Advanced this compound Formulations
Caption: A general workflow for the development and evaluation of advanced this compound formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound glycine amide (McN-4366), a prodrug of this compound sodium, on adjuvant arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. allpeptide.com [allpeptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and In Vitro/In Vivo Characterization of Polymeric Nanoparticles Containing Methotrexate to Improve Lymphatic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coformer selection in pharmaceutical cocrystal development: a case study of a meloxicam aspirin cocrystal that exhibits enhanced solubility and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioavailability of indomethacin-saccharin cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tolmetin Experimental Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tolmetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2] It blocks both COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[1][2]
Q2: I am observing inconsistent IC50 values for this compound in my COX inhibition assays. What could be the cause?
Variability in IC50 values is a common issue in in vitro experiments and can be attributed to several factors:
-
Assay System Differences: IC50 values are highly dependent on the specific experimental setup. Factors such as the source of the COX enzymes (e.g., human, ovine), substrate concentration (arachidonic acid), and the specific detection method (e.g., colorimetric, fluorometric, LC-MS/MS) can all influence the results.[3][4]
-
Cell-Based vs. Enzyme-Based Assays: Cell-based assays introduce additional layers of complexity, including cell line-specific differences in COX expression, drug uptake, and metabolism, which can lead to different IC50 values compared to purified enzyme assays.
-
Experimental Conditions: Minor variations in incubation times, temperature, and pH can affect enzyme activity and inhibitor potency.
Refer to the data table below for a comparison of reported IC50 values from different sources.
Q3: My this compound stock solution appears to be precipitating when diluted in cell culture media. How can I address this?
This compound has limited solubility in aqueous solutions, and precipitation can occur when diluting a concentrated stock. Consider the following:
-
Solvent Choice: While this compound is soluble in ethanol, it is reportedly insoluble in DMSO.[5] For cell culture experiments, preparing a stock solution in ethanol and then diluting it in the final medium is a common practice. Always include a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.
-
Final Concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid toxicity.[6]
-
Preparation of Working Solutions: It is advisable to prepare fresh working solutions from your stock for each experiment to minimize the risk of precipitation over time.
Q4: I am not observing the expected anti-inflammatory effect in my cell-based assay, even at high concentrations of this compound. What could be the issue?
If you are confident in your compound's integrity and concentration, consider these possibilities:
-
COX-Independent Effects: NSAIDs can exert effects through mechanisms other than COX inhibition.[7][8][9] this compound, for instance, has been shown to enhance T-cell function, which could lead to unexpected outcomes in certain immune cell-based assays.[10]
-
Cell Line Variability: Different cell lines can have varying levels of COX expression and sensitivity to NSAIDs.[11] It is crucial to characterize the COX expression profile of your chosen cell line.
-
Compound Stability: The stability of this compound in your specific cell culture medium over the duration of your experiment could be a factor. While specific data for this compound is limited, related compounds can be unstable in media over extended periods.[12] Consider performing a stability study using HPLC to determine the concentration of this compound at different time points in your experimental conditions.
Q5: Are there any known off-target effects of this compound that could be influencing my results?
While the primary targets of this compound are COX-1 and COX-2, like many drugs, it may have off-target effects. One documented COX-independent effect is the enhancement of T-lymphocyte function.[10] If your experimental system involves immune cells, this could be a significant factor. Researchers should be aware of the potential for NSAIDs to interact with other biological pathways, which could lead to unexpected phenotypes.[7][8][9]
Data Presentation
Table 1: this compound IC50 Values for COX-1 and COX-2 Inhibition
| Compound | Enzyme Source | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Reference |
| This compound | Human | 0.35 | 0.82 | [13] |
| This compound | Human | 0.35 | 0.82 | [14][15] |
| This compound | Not Specified | 5.0 | 43 | [12] |
Note: IC50 values can vary significantly based on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the inhibitory activity of this compound on COX-1 and COX-2 using a fluorometric assay kit.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-1 or COX-2 enzyme
-
This compound
-
Appropriate solvent for this compound (e.g., Ethanol)
-
96-well microplate (black, flat-bottom for fluorescence)
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions.
-
Dissolve this compound in a suitable solvent to prepare a concentrated stock solution.
-
Prepare serial dilutions of this compound in COX Assay Buffer to achieve a range of desired test concentrations. Remember to include a vehicle control.
-
-
Assay Protocol:
-
Add 10 µL of the diluted this compound solutions or vehicle control to the appropriate wells of the 96-well plate.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol outlines a general procedure to assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A logical flow for troubleshooting inconsistent results in this compound experiments.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs [frontiersin.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Enhancement of deficient T-cell function in rheumatoid arthritis by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NSAIDS inhibit in vitro MSC chondrogenesis but not osteogenesis: implications for mechanism of bone formation inhibition in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Tolmetin Dosage in Preclinical Models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Tolmetin in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily works by reversibly inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] While it inhibits both enzymes, some evidence suggests it has a greater affinity for COX-2, which may help reduce some of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Q2: What is a typical starting oral dose for this compound in a rat model of arthritis?
A2: Based on preclinical studies, a common starting dose for this compound in rat models of arthritis or pain is in the range of 10-30 mg/kg per day, administered in divided doses.[4][5] For example, a dose of 20 mg/kg/day in 3-4 divided doses is a frequently cited starting point.[2][5][6] Dose-ranging studies have evaluated oral doses from 1 mg/kg up to 100 mg/kg to characterize the pharmacokinetic and pharmacodynamic relationship.[4][7] The final dose should be optimized based on the specific animal model, the severity of the condition, and the observed therapeutic response and tolerance.
Q3: How is this compound typically administered in preclinical studies?
A3: In preclinical models, this compound is most commonly administered orally (PO), either via gavage or formulated in drinking water or food.[4][8] Oral administration is preferred as it mimics the clinical route of administration in humans.[3] For oral gavage, this compound sodium's free solubility in water is an advantage.[9]
Q4: What are the known pharmacokinetic properties of this compound in rodents?
A4: this compound is rapidly absorbed after oral administration, with peak plasma levels reached within 30-60 minutes in rats.[9][10] It has a relatively short elimination half-life of approximately 1-2 hours in its initial phase and up to 5 hours in a slower phase.[3][11] The drug is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine.[1][3]
Troubleshooting Guide
Q5: I am observing significant gastrointestinal (GI) irritation or ulcers in my animals. What can I do?
A5: GI irritation is a known side effect of NSAIDs, including this compound, due to the inhibition of COX-1 which is involved in protecting the stomach lining.[1][12]
-
Reduce the Dose: This is the first and most critical step. High doses increase the risk of GI toxicity.[12]
-
Administer with Food or Antacids: Giving this compound with food, milk, or certain antacids (like magnesium or aluminum hydroxides) can decrease GI irritation.[9][10] Note that food or milk can slightly decrease bioavailability.[11]
-
Consider a Prodrug: Studies have shown that prodrugs of this compound, such as this compound glycine amide (TGA), can exhibit increased potency and reduced gastrointestinal toxicity compared to the parent drug.[13]
-
Fractionate the Dosing: Instead of a single daily dose, administer the total daily amount in 3-4 smaller, divided doses to maintain more stable plasma levels and reduce peak concentration-related toxicity.[2][6]
Q6: The therapeutic effect of this compound seems insufficient in my model. How can I improve efficacy?
A6: If you are not observing the expected anti-inflammatory or analgesic effect, consider the following:
-
Dose Adjustment: The initial dose may be too low. A dose-response study is recommended to find the optimal effective dose for your specific model. Studies in rats have used doses up to 100 mg/kg to achieve maximal effect.[4][7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The therapeutic effect of this compound is not always directly related to its plasma concentration.[4] A PK/PD analysis can help understand the relationship between drug exposure and response, revealing that sustained plasma concentrations, even at lower peak levels, might be more effective.[4][13]
-
Combination Therapy: Combining this compound with another analgesic, such as acetaminophen, has been shown to significantly potentiate its anti-inflammatory and antiarthritic activities without increasing ulcerogenic effects in rats.[14]
-
Check Drug Formulation and Administration: Ensure the drug is properly dissolved or suspended and that the full dose is being administered correctly. Inconsistent administration can lead to high variability in results.[8]
Q7: My results show high variability between animals. What are the potential causes?
A7: High variability is a common challenge in preclinical studies.
-
Inconsistent Drug Administration: Oral gavage requires skill to ensure the full dose is delivered to the stomach. If using drinking water, be aware that fluid consumption can vary significantly between animals, especially post-surgery or when the taste of the water is altered.[8]
-
Animal Health and Stress: The underlying health status and stress levels of the animals can influence drug metabolism and response. Ensure proper acclimatization and handling.
-
PK/PD Differences: Individual differences in absorption, metabolism, and elimination can lead to varied responses. A population PK/PD modeling approach can help characterize and account for this variability.[4][7]
-
Model-Specific Factors: The specific inflammatory model used (e.g., carrageenan-induced edema vs. adjuvant arthritis) has its own inherent variability. Ensure your model is well-established and your endpoints are robust.
Q8: Are there concerns about liver or kidney toxicity with this compound in preclinical models?
A8: While less common than GI issues, renal and hepatic effects can occur, particularly with high doses or chronic use.[12][15]
-
Hepatotoxicity: While rare, elevations in liver enzymes have been reported.[15] One case study reported severe hepatotoxicity in a juvenile patient, suggesting a potential for overdose-related liver injury.[15]
-
Renal Toxicity: NSAIDs can cause renal adverse reactions, especially in animals with pre-existing kidney dysfunction or dehydration.[16]
-
Monitoring: For long-term studies, it is prudent to monitor liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine) to detect potential toxicity early.[9]
Data & Protocols
Table 1: this compound Dosage Regimens in Rat Models
| Indication | Animal Model | Dose (mg/kg) | Route | Dosing Frequency | Key Findings | Reference |
| Nociception/Pain | Uric Acid-Induced Arthralgia | 1 - 100 | Oral | Single Dose | Dose-dependent recovery of limb functionality. | [4][7] |
| Arthritis | Adjuvant Arthritis | Not Specified | Oral | Daily | TGA (prodrug) was more potent than this compound. | [13] |
| Inflammation | Carrageenan-Induced Paw Edema | Not Specified | Oral | Single Dose | Fast-dissolving tablets showed reliable anti-inflammatory efficacy. | [17] |
| Arthritis | Adjuvant Arthritis | Not Specified | Oral | Daily | Potentiated by combination with Acetaminophen. | [14] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Tmax (hours) | T½ (hours) | Key Notes | Reference |
| Human | 400 mg (oral) | Oral | 0.5 - 1.0 | ~1-5 (biphasic) | Rapidly absorbed. | [3][9][11] |
| Rat | 1 - 100 | Oral | ~0.5 - 1.0 | Not specified | Data used for PK/PD modeling. | [4] |
| Human | Not Specified | Oral | ~0.83 | ~0.83 | Fitted to a one-compartment model. | [18] |
Experimental Protocol: Uric Acid-Induced Nociception in Rats
This protocol is a synthesized example based on methodologies described for studying the antinociceptive effects of this compound.[4][7]
-
Animal Model: Female Wistar rats (200-250g) are used.
-
Induction of Nociception: An intra-articular injection of uric acid is administered into the right hind limb to induce dysfunction and pain.
-
Assessment of Nociception: The degree of limb dysfunction is quantified. This can be done using various methods, such as measuring the pressure the animal can apply with the affected paw.
-
Drug Administration: Once a stable level of dysfunction is established, this compound is administered orally at various doses (e.g., 1, 3.2, 10, 31.6, 56.2, or 100 mg/kg). A control group receives the vehicle.
-
Data Collection:
-
Pharmacodynamic (PD) Data: The recovery of limb functionality (antinociceptive effect) is measured at multiple time points post-administration.
-
Pharmacokinetic (PK) Data: Blood samples are collected at corresponding time points to measure plasma concentrations of this compound.
-
-
Analysis: The relationship between this compound plasma concentration (PK) and the antinociceptive effect (PD) is analyzed using an indirect response model to determine parameters like the IC50 (the concentration required to produce 50% of the maximum effect).[4]
Visualizations
Caption: Mechanism of Action of this compound via COX enzyme inhibition.
Caption: Experimental workflow for refining this compound dosage regimens.
Caption: Decision tree for troubleshooting common this compound issues.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. youtube.com [youtube.com]
- 4. Pharmacokinetic-pharmacodynamic modeling of this compound antinociceptive effect in the rat using an indirect response model: a population approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. This compound (Tolectin) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 7. ovid.com [ovid.com]
- 8. uwm.edu [uwm.edu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. Articles [globalrx.com]
- 13. Effect of this compound glycine amide (McN-4366), a prodrug of this compound sodium, on adjuvant arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antiarthritic evaluation of acetaminophen and its potentiation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tolectinrx.com [tolectinrx.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic studies of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in dissolving Tolmetin for in vitro use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully dissolving and utilizing Tolmetin for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro studies, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3] this compound sodium dihydrate, the salt form, is also freely soluble in water.[4][5]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2][6] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[1][3]
Q3: My this compound solution is precipitating after dilution in my cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[1]
-
Pre-warming the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Dropwise Addition: Add the stock solution drop-by-drop to the medium while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.[2]
-
pH Adjustment: this compound's solubility is pH-dependent. For the parent compound, which is acidic, slightly increasing the pH of the buffer or medium can enhance solubility. A study on dissolving this compound for in vitro use in gastric adenocarcinoma cells involved initially dissolving the powder in a small amount of sodium hydroxide (NaOH) solution before dilution in PBS and culture medium.[7]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cloudiness or precipitation in the stock solution | The concentration is too high for the solvent. | Gently warm the solution to 37°C or sonicate in a water bath for 5-10 minutes to aid dissolution.[1] If precipitation persists, the concentration may be above the solubility limit. |
| Precipitate forms immediately upon dilution in media | Rapid change in solvent polarity. | Perform serial dilutions. Add the stock solution dropwise to pre-warmed media while gently mixing.[2] |
| Crystals form in the cell culture plate after incubation | The drug is precipitating out of the media over time. | This can be due to interactions with media components or changes in pH.[2] Consider using a lower final concentration of this compound. Ensure the incubator has proper humidification to prevent evaporation, which can concentrate salts and the drug.[8] |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Protect the stock solution from light. |
| Vehicle control shows cellular toxicity | The concentration of the solvent (e.g., DMSO) is too high. | Reduce the final concentration of the solvent in the culture medium to a non-toxic level, typically ≤ 0.1% for DMSO.[2][6] |
Quantitative Data Summary
Table 1: Solubility of this compound and its Sodium Salt
| Compound | Solvent | Solubility | Appearance | Source |
| This compound | Water | 222 mg/L | - | [9] |
| This compound Sodium Dihydrate | Water | Freely soluble; 2 mg/mL | Clear | [4][5] |
| This compound Sodium Dihydrate | DMSO | 5 mg/mL | Clear | |
| This compound Sodium Dihydrate | DMSO | 10 mg/mL | Clear |
Table 2: Recommended Concentrations for In Vitro Experiments
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 10 mM - 100 mM in DMSO | High enough for serial dilutions to various working concentrations while keeping the final DMSO concentration low. |
| Final DMSO Concentration in Assay | ≤ 0.1% | To minimize solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 257.28 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 25.73 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treatment of Cells in Culture with this compound
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
100 mM this compound stock solution in DMSO
-
Sterile pipette tips
Procedure:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of medium. Mix gently by pipetting.
-
Prepare the final working concentrations by further diluting the intermediate solution into fresh, pre-warmed medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. For a 10 µM final concentration from a 1:1000 dilution of a 10 mM stock, the final DMSO concentration would be 0.1%. Therefore, add 1 µL of DMSO to 999 µL of medium for the vehicle control.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Return the cells to the incubator for the desired treatment duration.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Experimental Workflow
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. onlinejbs.com [onlinejbs.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. This compound | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Tolmetin Versus Ibuprofen: A Comparative Analysis of Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tolmetin and Ibuprofen, two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), with a specific focus on their inhibitory activity against cyclooxygenase (COX) enzymes. The following sections present quantitative data on their respective potencies, a detailed experimental protocol for assessing COX inhibition, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation: Quantitative Comparison of COX Inhibition
The inhibitory potency of this compound and Ibuprofen against the two primary COX isoforms, COX-1 and COX-2, is a critical determinant of their therapeutic efficacy and side-effect profiles. The data, presented as IC50 values (the concentration of the drug required to inhibit 50% of the enzyme's activity), has been compiled from various in vitro studies.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | 0.35[1][2][3] | 0.82[1][2][3] | 2.34 |
| Ibuprofen | 2.9 - 12[4] | 1.1 - 80[4] | ~0.38 - 6.67 |
Note: The IC50 values for Ibuprofen show variability across different studies, which may be attributed to different experimental conditions. The selectivity ratio is calculated as (COX-1 IC50) / (COX-2 IC50). A higher ratio indicates greater selectivity for COX-2.
Experimental Protocols: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining the in vitro COX inhibitory activity of test compounds like this compound and Ibuprofen using a human whole blood assay. This method measures the production of prostaglandins, the downstream products of COX activity.
Objective: To determine the IC50 values of this compound and Ibuprofen for COX-1 and COX-2 in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.
-
Test compounds (this compound and Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Centrifuge, incubator, and other standard laboratory equipment.
Methodology:
-
Preparation of Test Compounds: Prepare a series of dilutions of this compound and Ibuprofen in the chosen solvent to achieve a range of final concentrations in the assay.
-
COX-1 Inhibition Assay (TXB2 measurement):
-
Aliquot whole blood into tubes containing either the vehicle control or varying concentrations of the test compound.
-
Allow the blood to clot by incubating at 37°C for 1 hour. This process stimulates platelet COX-1 to produce Thromboxane A2, which is rapidly converted to the stable metabolite TXB2.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TXB2 using a specific EIA kit.
-
-
COX-2 Inhibition Assay (PGE2 measurement):
-
To induce COX-2 expression, incubate whole blood with LPS (e.g., 10 µg/mL) for 24 hours at 37°C.
-
Following incubation, add either the vehicle control or varying concentrations of the test compound to the blood samples.
-
Add arachidonic acid to initiate the COX-2-mediated conversion to prostaglandins.
-
Stop the reaction after a defined period (e.g., 30 minutes) by adding a COX inhibitor like indomethacin at a high concentration.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit.
-
-
Data Analysis:
-
For each drug concentration, calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value for each drug against each COX isoform using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway: Cyclooxygenase Inhibition by NSAIDs
Caption: Inhibition of COX-1 and COX-2 by this compound and Ibuprofen.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition.
References
A Comparative Analysis of Tolmetin and Naproxen in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Tolmetin and Naproxen, based on data from established preclinical animal models. The information presented herein is intended to assist researchers in making informed decisions for their preclinical study designs and drug development programs.
Efficacy Data Summary
The following table summarizes the available quantitative data on the potency of this compound and Naproxen in the carrageenan-induced paw edema model in rats, a standard model for assessing acute inflammation. The 50% effective dose (ED50) is a key metric for comparing the potency of anti-inflammatory agents.
| Drug | Animal Model | Efficacy Endpoint | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Kaolin-Carrageenan-induced Paw Edema (Rat) | Promotion of Recovery | Oral | 2.5 - 20 (effective dose range) | [1] |
| Naproxen | Carrageenan-induced Paw Edema (Rat) | Inhibition of Paw Edema | Oral | 15 | [2] |
Note: A direct head-to-head comparative study providing ED50 values for both drugs in the exact same experimental setup was not identified in the public domain. The data presented is compiled from separate studies. The effective dose range for this compound in the kaolin-carrageenan model suggests a similar potency to Naproxen in the standard carrageenan model.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Both this compound and Naproxen exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced by inflammatory stimuli and is the primary target for anti-inflammatory drugs. By inhibiting COX enzymes, this compound and Naproxen reduce the production of prostaglandins, thereby alleviating the signs and symptoms of inflammation.
Caption: The Cyclooxygenase (COX) Pathway and NSAID Inhibition.
Experimental Protocols
Detailed methodologies for the key animal models used to evaluate the anti-inflammatory efficacy of this compound and Naproxen are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
1. Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
2. Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.
3. Grouping and Dosing:
- Control Group: Receives the vehicle (e.g., saline or a suspension agent) orally.
- Test Groups (this compound/Naproxen): Receive varying doses of the test compounds, typically administered orally 30-60 minutes before the carrageenan injection.
- Positive Control Group (Optional): A standard anti-inflammatory drug like Indomethacin can be used for comparison.
4. Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
5. Measurement of Paw Edema: Paw volume is measured immediately after the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter using a plethysmometer.
6. Data Analysis:
- The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.
- The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
- The ED50 value is then determined from the dose-response curve.
Adjuvant-Induced Arthritis in Rats
This model is a well-established animal model of chronic inflammation that shares many features with human rheumatoid arthritis.
1. Animals: Lewis rats are commonly used due to their susceptibility to developing adjuvant-induced arthritis.
2. Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.
3. Development of Arthritis: The signs of arthritis, including paw swelling, erythema, and joint stiffness, typically appear around 10-14 days after the adjuvant injection and persist for several weeks.
4. Grouping and Dosing:
- Control Group: Receives the vehicle.
- Test Groups (this compound/Naproxen): Dosing can be initiated either prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of clinical signs of arthritis). Drugs are typically administered orally once daily.
5. Assessment of Arthritis:
- Paw Volume: Paw volume is measured periodically using a plethysmometer.
- Arthritis Score: The severity of arthritis in each paw is scored based on a scale that considers erythema, swelling, and joint mobility.
- Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.
- Radiographic and Histopathological Analysis (Optional): At the end of the study, joints can be examined radiographically for bone and cartilage erosion and histopathologically for inflammation and joint damage.
6. Data Analysis: The efficacy of the treatment is evaluated by comparing the changes in paw volume, arthritis scores, and body weight between the treated and control groups.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an NSAID in the carrageenan-induced paw edema model.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
A Head-to-Head Comparison of the Anti-Inflammatory Effects of Tolmetin and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of two widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs), Tolmetin and Diclofenac. By delving into their mechanisms of action, summarizing key experimental data, and detailing the methodologies of pivotal assays, this document serves as a critical resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.
Executive Summary
This compound and Diclofenac are both established NSAIDs that exert their primary anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. While both drugs are effective, nuances in their COX selectivity, potency, and additional non-COX mediated mechanisms contribute to differences in their overall anti-inflammatory profile and potential side effects. Diclofenac is generally considered a more potent anti-inflammatory agent and exhibits a degree of selectivity for COX-2, while this compound is a non-selective COX inhibitor. Beyond COX inhibition, both drugs have been shown to modulate leukocyte migration, a key event in the inflammatory cascade. This guide will dissect these aspects with supporting experimental evidence to provide a clear comparative analysis.
Mechanism of Action: A Comparative Overview
The principal mechanism of action for both this compound and Diclofenac is the inhibition of the COX enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.
-
This compound: this compound is a non-selective inhibitor of both COX-1 and COX-2.[4] Its anti-inflammatory activity is attributed to the reduction of prostaglandin synthesis.[1] Additionally, some evidence suggests that this compound's anti-inflammatory properties may extend beyond COX inhibition to include the impairment of leukocyte migration to inflamed areas.[5]
-
Diclofenac: Diclofenac also inhibits both COX-1 and COX-2.[2][3] However, numerous studies indicate that it possesses a relative selectivity for COX-2 over COX-1, which may contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[3] Beyond its effects on prostaglandin synthesis, Diclofenac has been shown to inhibit the release of pro-inflammatory cytokines, affect leukocyte migration, and potentially modulate other signaling pathways involved in inflammation.[2][6][7]
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the available quantitative data from in vitro and in vivo studies to facilitate a direct comparison of the anti-inflammatory potency of this compound and Diclofenac. It is important to note that direct comparisons are best made when the drugs are evaluated within the same study under identical experimental conditions.
In Vitro COX Inhibition
| Drug | Enzyme | IC50 (µM) | Assay System |
| This compound | COX-1 | - | - |
| COX-2 | - | - | |
| Diclofenac | COX-1 | 0.1 - 5.0 | Various |
| COX-2 | 0.01 - 0.2 | Various |
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds.
| Drug | Dose (mg/kg) | % Inhibition of Edema | Time Point (hours) |
| This compound | - | - | - |
| Diclofenac | 5 | ~30% - 50% | 2-3 |
| 20 | ~60% - 70% | 2-3 |
Direct dose-response data for this compound in the carrageenan-induced paw edema model from a head-to-head study with Diclofenac was not found in the provided search results. The data for Diclofenac is aggregated from multiple sources and demonstrates a clear dose-dependent anti-inflammatory effect.[8][9][10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of this compound and Diclofenac action on cyclooxygenase enzymes.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Diclofenac) and vehicle
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group), including a control group (vehicle), a positive control group (e.g., Diclofenac), and test groups for different doses of this compound and Diclofenac.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two COX isoforms.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Human whole blood
-
Test compounds (this compound, Diclofenac) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
Procedure for COX-1 Inhibition:
-
Blood Collection: Collect fresh human blood in tubes containing an anticoagulant.
-
Incubation: Aliquot the blood into tubes and add various concentrations of the test compound or vehicle.
-
Clotting Induction: Allow the blood to clot at 37°C for a specified time (e.g., 60 minutes) to induce COX-1 mediated TXB2 production.
-
Serum Collection: Centrifuge the samples to separate the serum.
-
Quantification: Measure the concentration of TXB2 in the serum using an EIA kit.
-
IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of TXB2 production.
Procedure for COX-2 Inhibition:
-
Blood Collection: Collect fresh human blood in tubes containing an anticoagulant.
-
COX-2 Induction: Incubate the blood with LPS (e.g., 10 µg/mL) at 37°C for 24 hours to induce COX-2 expression in monocytes.
-
Incubation with Test Compound: Add various concentrations of the test compound or vehicle to the LPS-treated blood and incubate for a short period (e.g., 30 minutes).
-
PGE2 Production: Add arachidonic acid to initiate prostaglandin synthesis.
-
Plasma Collection: Centrifuge the samples to collect the plasma.
-
Quantification: Measure the concentration of PGE2 in the plasma using an EIA kit.
-
IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of PGE2 production.
Conclusion
This comparative guide highlights the key similarities and differences in the anti-inflammatory profiles of this compound and Diclofenac. Both are effective inhibitors of prostaglandin synthesis, a cornerstone of their anti-inflammatory action. Diclofenac appears to be a more potent agent with a degree of selectivity for COX-2. While direct comparative preclinical data is not always available, the information presented herein, including detailed experimental protocols, provides a solid foundation for researchers to design and interpret studies aimed at further elucidating the anti-inflammatory mechanisms of these and other novel compounds. The provided visualizations of the primary signaling pathway and a common experimental workflow offer a clear conceptual framework for understanding the evaluation of anti-inflammatory drugs.
References
- 1. drugs.com [drugs.com]
- 2. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. Blockade of leukocyte haptokinesis and haptotaxis by ketoprofen, diclofenac and SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukocyte stimulation of intimal lesion formation is inhibited by treatment with diclofenac sodium and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
Validating the In Vivo Efficacy of Tolmetin in a Lipopolysaccharide-Induced Neuroinflammation Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo efficacy of Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), in a lipopolysaccharide (LPS)-induced neuroinflammation model. This model serves as a novel application for this compound, extending its therapeutic potential beyond its established use in arthritic conditions. The guide offers a detailed comparison with other commonly used NSAIDs, namely Ibuprofen and Celecoxib, supported by experimental data from relevant inflammatory models.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative efficacy of this compound and its alternatives in preclinical models of inflammation. It is important to note that direct comparative data for this compound in the LPS-induced neuroinflammation model is limited; therefore, data from the well-established carrageenan-induced paw edema model is presented to provide a basis for comparison of anti-inflammatory potency.
Table 1: Comparison of Anti-Inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model in Rats
| Drug | Dose | Time Point (post-carrageenan) | % Inhibition of Edema | Reference |
| This compound | 40 mg/kg | 3 hours | ~50% | [1] |
| Ibuprofen | 100 mg/kg | 3 hours | ~45% | [2] |
| Celecoxib | 10 mg/kg | 4 hours | ~58% | [3] |
| Indomethacin | 10 mg/kg | 4 hours | ~54% | [4] |
Table 2: Mechanistic Comparison of this compound and Alternatives
| Drug | Primary Mechanism of Action | COX-1/COX-2 Selectivity | Key Characteristics |
| This compound | Non-selective COX inhibitor | Non-selective | Possesses anti-inflammatory, analgesic, and antipyretic properties.[5] |
| Ibuprofen | Non-selective COX inhibitor | Non-selective | Widely used over-the-counter NSAID with a well-established safety profile at therapeutic doses. |
| Celecoxib | Selective COX-2 inhibitor | Selective for COX-2 | Designed to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[5][6] |
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
This protocol outlines the procedure for inducing and assessing neuroinflammation in a murine model to evaluate the therapeutic efficacy of this compound.
1. Animals and Housing:
-
Male C57BL/6 mice (8-10 weeks old) are to be used.
-
Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
All procedures must be approved by the Institutional Animal Care and Use Committee.
2. Experimental Groups:
-
Group 1: Vehicle Control: Mice receive a vehicle (e.g., saline or 0.5% carboxymethylcellulose) intraperitoneally (i.p.).
-
Group 2: LPS Control: Mice receive a single i.p. injection of Lipopolysaccharide (LPS) from E. coli serotype 0111:B4 at a dose of 1 mg/kg.[7][8]
-
Group 3: this compound Treatment: Mice are pre-treated with this compound (e.g., 20-40 mg/kg, i.p.) 30 minutes prior to LPS injection.
-
Group 4: Positive Control (e.g., Dexamethasone): Mice are pre-treated with a known anti-inflammatory agent (e.g., Dexamethasone, 1 mg/kg, i.p.) 30 minutes prior to LPS injection.
3. Procedure:
-
Day 0: Acclimatize mice to the experimental room.
-
Day 1:
-
Administer the respective treatments (Vehicle, this compound, or Dexamethasone) via i.p. injection.
-
30 minutes post-treatment, administer LPS (or vehicle) via i.p. injection.
-
-
24 hours post-LPS injection:
-
Euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect brain tissue (hippocampus and cortex are regions of interest) for analysis.
-
4. Endpoint Measurements:
-
Pro-inflammatory Cytokine Levels: Measure the levels of TNF-α, IL-1β, and IL-6 in brain homogenates using ELISA or multiplex assays.
-
Microglial Activation: Assess microglial activation through immunohistochemical staining for Iba1.
-
COX-2 Expression: Determine the expression of cyclooxygenase-2 (COX-2) in brain tissue via Western blotting or immunohistochemistry.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and glutathione (GSH) in brain homogenates to assess oxidative stress.
Visualizing Mechanisms and Workflows
To facilitate a deeper understanding of the underlying biological processes and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's mechanism of action.
References
- 1. Systemic LPS Causes Chronic Neuroinflammation and Progressive Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Holdings: The effect of non-steroidal anti-inflammatory drugs on carrageenan-induced paw oedema in rats [aunilo.uum.edu.my]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of COX-2 Selectivity: Tolmetin vs. Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of the non-steroidal anti-inflammatory drug (NSAID) tolmetin and the COX-2 selective inhibitor celecoxib. The information presented is supported by experimental data to assist researchers and professionals in drug development in their understanding of the distinct pharmacological profiles of these two compounds.
Quantitative Comparison of Inhibitory Activity
The relative potency and selectivity of this compound and celecoxib against the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1.
| Compound | COX-1 IC50 | COX-2 IC50 | COX-2 Selectivity Index (IC50 COX-1/IC50 COX-2) | Reference Assay |
| This compound | 0.35 µM | 0.82 µM | 0.43 | Human Recombinant Enzymes |
| This compound | - | - | 3.93 | Whole Blood Assay |
| Celecoxib | 39.8 nM (0.0398 µM) | 4.8 nM (0.0048 µM) | 8.3 | Macrophage Assay |
| Celecoxib | 82 µM | 6.8 µM | 12 | Human Peripheral Monocytes |
| Celecoxib | - | - | 0.11 | Whole Blood Assay |
| Celecoxib | - | - | 7.6 | Human Whole Blood Assay |
Note: Direct comparison of IC50 values and selectivity indices between different studies should be approached with caution due to variations in experimental conditions, such as the enzyme source (e.g., human, ovine), the assay type (e.g., purified enzyme, whole blood, isolated cells), and the specific protocol employed.
Experimental Methodologies
The determination of COX-1 and COX-2 inhibitory activity and selectivity involves various in vitro and ex vivo experimental protocols. Below are detailed summaries of two common methods.
In Vitro COX Enzyme Inhibition Assay (Using Purified Enzymes)
This method directly assesses the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing a heme cofactor.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated, often by the addition of an acid.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) or another prostanoid product is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment, as it accounts for plasma protein binding and cellular interactions.
Objective: To determine the COX-1 and COX-2 inhibitory potency of a compound in human whole blood.
Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (for the COX-2 assay) or no anticoagulant (for the COX-1 assay).
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test compound.
-
The blood is allowed to clot, which stimulates platelets to produce thromboxane A2 (TXA2) via COX-1 activity. TXA2 is rapidly hydrolyzed to the stable metabolite, thromboxane B2 (TXB2).
-
The serum is separated by centrifugation, and the concentration of TXB2 is measured by ELISA or radioimmunoassay (RIA).
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquots of heparinized whole blood are incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to block platelet COX-1 activity.
-
COX-2 expression in monocytes is induced by incubating the blood with lipopolysaccharide (LPS).
-
The blood is then incubated with various concentrations of the test compound.
-
The plasma is separated by centrifugation, and the concentration of PGE2, a major product of COX-2 activity in this system, is measured by ELISA or RIA.
-
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated by determining the concentration of the test compound that reduces TXB2 and PGE2 production by 50%, respectively.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the COX signaling pathway and a typical experimental workflow for determining COX selectivity.
Caption: The COX Signaling Pathway.
Caption: Experimental Workflow for COX Selectivity.
Conclusion
Based on the available in vitro and ex vivo data, celecoxib consistently demonstrates a significantly higher selectivity for COX-2 inhibition compared to this compound. This compound acts as a non-selective COX inhibitor, potently inhibiting both COX-1 and COX-2.[1][2][3] This lack of selectivity is reflected in its low COX-2 selectivity index. In contrast, celecoxib's higher selectivity index across various assay systems confirms its classification as a COX-2 selective inhibitor.[4][5][6] The degree of selectivity for celecoxib can vary depending on the experimental model used, underscoring the importance of considering the specific assay conditions when interpreting these values. For researchers and drug development professionals, this comparative guide highlights the fundamental differences in the mechanism of action between these two NSAIDs, which has important implications for their therapeutic applications and potential side effect profiles.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pedworld.ch [pedworld.ch]
- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Tolmetin's Mechanism of Action with Other NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical mechanisms of Tolmetin and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action, cyclooxygenase (COX) inhibition, is quantitatively compared, alongside an exploration of the secondary mechanism involving the modulation of leukocyte migration. All experimental data is presented in structured tables, and detailed protocols for the cited assays are provided to facilitate reproducibility and further investigation.
Primary Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism by which NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]
The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative inhibitory selectivity for COX-1 versus COX-2.[3] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3]
Comparative COX-1 and COX-2 Inhibition
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other selected NSAIDs against human COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (COX-2/COX-1 IC50 ratio) is also provided, where a value less than 1 indicates selectivity for COX-1, a value greater than 1 indicates selectivity for COX-2, and a value around 1 suggests a non-selective profile.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference(s) |
| This compound | 0.35 | 0.82 | 2.34 | [4] |
| Ibuprofen | 12 | 80 | 6.67 | [5] |
| Naproxen | 5.6 | 0.9 | 0.16 | [1] |
| Diclofenac | 0.076 | 0.026 | 0.34 | [5] |
| Celecoxib | 82 | 6.8 | 0.08 | [5][6] |
| Piroxicam | 47 | 25 | 0.53 | [5][7] |
| Indomethacin | 0.018 | 0.026 | 1.44 |
Secondary Mechanism of Action: Modulation of Leukocyte Migration
Beyond the inhibition of prostaglandin synthesis, some NSAIDs have been shown to modulate the migration of leukocytes to sites of inflammation. Leukocyte migration is a critical step in the inflammatory response, and its inhibition can contribute to the overall anti-inflammatory effect of a drug.[4] However, the effects of different NSAIDs on leukocyte migration can vary and are not always inhibitory.
Comparative Effects on Leukocyte Migration
Quantitative data on the inhibition of leukocyte migration is less standardized than for COX inhibition. The following table presents available IC50 values for the inhibition of leukocyte migration for some NSAIDs.
| Drug | Leukocyte Migration IC50 (µM) | Cell Type | Reference(s) |
| Diclofenac | 70-150 | Polymorphonuclear Leukocytes (PMNs) & Lymphocytes | [4] |
| Ketoprofen | 300-1050 | Polymorphonuclear Leukocytes (PMNs) & Lymphocytes | [4] |
Notably, studies on this compound have revealed a more complex interaction with leukocyte chemotaxis. One study reported that This compound, in a dose-dependent manner, stimulated the chemotaxis of polymorphonuclear leukocytes (PMNs) when stimulated with N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). In the same study, meclofenamate and ibuprofen were found to inhibit FMLP binding. This suggests that this compound's effect on leukocyte migration may be context-dependent and differs significantly from the inhibitory actions of some other NSAIDs.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
This assay is considered a clinically relevant ex vivo model for determining NSAID selectivity.
Objective: To determine the concentration of an NSAID required to inhibit 50% of the activity of COX-1 and COX-2 in human whole blood.
COX-1 Activity Assay:
-
Freshly drawn human venous blood is collected without anticoagulants.
-
Aliquots of the whole blood are immediately incubated with various concentrations of the test NSAID or a vehicle control.
-
The blood is allowed to clot at 37°C for 60 minutes, which triggers platelet activation and subsequent COX-1-mediated production of thromboxane B2 (TXB2).
-
Serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is quantified by a specific immunoassay (e.g., ELISA).
-
The IC50 value is calculated by determining the concentration of the NSAID that causes a 50% reduction in TXB2 production compared to the vehicle control.
COX-2 Activity Assay:
-
Freshly drawn human venous blood is collected in the presence of an anticoagulant (e.g., heparin).
-
The blood is pre-incubated with a low dose of aspirin to irreversibly inhibit any background platelet COX-1 activity.
-
A stimulating agent, typically lipopolysaccharide (LPS), is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The blood is then incubated with various concentrations of the test NSAID or a vehicle control for a prolonged period (e.g., 24 hours) at 37°C.
-
During this incubation, the induced COX-2 enzyme produces prostaglandin E2 (PGE2).
-
Plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified by a specific immunoassay (e.g., ELISA).
-
The IC50 value is calculated by determining the concentration of the NSAID that causes a 50% reduction in PGE2 production compared to the vehicle control.
Leukocyte Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of an NSAID on the chemotactic migration of leukocytes.
Protocol:
-
Leukocytes (e.g., polymorphonuclear leukocytes) are isolated from fresh human blood.
-
A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane.
-
The lower compartment is filled with a chemoattractant solution (e.g., fMLP, IL-8).
-
The isolated leukocytes, pre-incubated with various concentrations of the test NSAID or a vehicle control, are placed in the upper compartment.
-
The chamber is incubated at 37°C in a humidified atmosphere to allow the leukocytes to migrate through the membrane pores towards the chemoattractant.
-
After the incubation period, the membrane is removed, fixed, and stained.
-
The number of leukocytes that have migrated to the lower side of the membrane is quantified by microscopy.
-
The concentration of the NSAID that inhibits migration by 50% (IC50) is determined.
Visualizations
Caption: The primary mechanism of action for NSAIDs.
Caption: Experimental workflow for a leukocyte migration assay.
References
- 1. Chemotaxis by polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of leukocyte haptokinesis and haptotaxis by ketoprofen, diclofenac and SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of non-steroid anti-inflammatory drugs on leukocyte migration in carrageenin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophils actively swell to potentiate rapid migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhanced Migratory Ability of Neutrophils Toward Epidermis Contributes to the Development of Psoriasis via Crosstalk With Keratinocytes by Releasing IL-17A [frontiersin.org]
- 6. Effects of non-steroidal anti-inflammatory drugs on isolated human polymorphonuclear leukocytes (PMN): chemotaxis, superoxide production, degranulation and N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Tolmetin and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two nonsteroidal anti-inflammatory drugs (NSAIDs), Tolmetin and Indomethacin. The information is compiled from clinical studies, prescribing information, and regulatory guidelines to assist researchers and drug development professionals in understanding the comparative safety of these two compounds.
Executive Summary
This compound and Indomethacin are both effective NSAIDs used in the management of pain and inflammation, particularly in rheumatic diseases. While their efficacy is comparable, their side effect profiles exhibit notable differences. This guide summarizes the available data on their adverse effects, with a focus on gastrointestinal, cardiovascular, renal, and central nervous system events. Quantitative data from comparative and individual drug studies are presented, alongside generalized experimental protocols for assessing these side effects in a clinical trial setting.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the incidence of adverse effects associated with this compound and Indomethacin. It is important to note that direct head-to-head comparative trials with detailed side effect frequency data are limited in the publicly available literature, particularly for older drugs like this compound. Therefore, the data presented is a synthesis of information from various sources, including prescribing information and abstracts of comparative studies.
Table 1: Gastrointestinal Side Effects
| Side Effect | This compound (Incidence) | Indomethacin (Incidence) | Notes |
| Nausea | ~11%[1] | >1% | One of the most frequently reported side effects for both drugs. |
| Dyspepsia/Indigestion | >1%[1] | >1% | Common with NSAID use. |
| Abdominal Pain | >1%[1] | >1% | |
| Diarrhea | >1%[1] | >1% | |
| Constipation | >1%[1] | >1% | |
| Flatulence | >1%[1] | >1% | |
| Vomiting | >1%[1] | >1% | |
| Peptic Ulcer | >1%[1] | >1% | A serious potential side effect of all NSAIDs. |
| GI Bleeding | >1% | >1% | A serious potential side effect of all NSAIDs. |
Note: Some studies suggest that the frequency of milder gastrointestinal adverse effects was less with this compound than in aspirin-treated patients, and the incidence of central nervous system adverse effects was less than in indomethacin-treated patients.
Table 2: Cardiovascular Side Effects
| Side Effect | This compound (Incidence) | Indomethacin (Incidence) | Notes |
| Elevated Blood Pressure | >1%[1] | >1% | NSAIDs can lead to the onset of new hypertension or worsening of pre-existing hypertension[2]. |
| Edema/Fluid Retention | >1%[1] | >1% | Can contribute to an increased risk of cardiovascular events. |
| Myocardial Infarction | Increased risk | Increased risk | All NSAIDs carry a risk of serious cardiovascular thrombotic events[3][4]. |
| Stroke | Increased risk | Increased risk | All NSAIDs carry a risk of serious cardiovascular thrombotic events[3][4]. |
Table 3: Renal Side Effects
| Side Effect | This compound (Incidence) | Indomethacin (Incidence) | Notes |
| Renal Papillary Necrosis | Possible with long-term use | Possible with long-term use | A potential consequence of chronic NSAID administration. |
| Acute Interstitial Nephritis | Reported | Reported | Can occur with hematuria and proteinuria. |
| Reduced Renal Blood Flow | Possible | Possible | Dose-dependent reduction in prostaglandin formation can lead to this effect. |
| Acute Renal Failure | Reported[5] | Reported[6] | A serious, though less common, adverse effect. |
Table 4: Central Nervous System (CNS) Side Effects
| Side Effect | This compound (Incidence) | Indomethacin (Incidence) | Notes |
| Headache | >1%[1] | >1% | One of the most common CNS side effects of Indomethacin. |
| Dizziness | >1%[1] | >1% | |
| Drowsiness | >1%[1] | >1% | |
| Depression | >1%[1] | Can be aggravated | Indomethacin should be used with caution in patients with psychiatric disturbances. |
Table 5: Hypersensitivity Reactions
| Side Effect | This compound (Incidence) | Indomethacin (Incidence) | Notes |
| Anaphylactoid Reactions | Possible | Possible | Can occur in patients with or without known prior exposure. |
| Skin Rash | >1% | >1% | |
| Stevens-Johnson Syndrome (SJS) | Possible | Possible | A rare but serious skin reaction. |
| Toxic Epidermal Necrolysis (TEN) | Possible | Possible | A rare but serious skin reaction. |
Experimental Protocols
Generalized Protocol for a Double-Blind, Crossover Comparative Study of this compound vs. Indomethacin
-
Study Design: A randomized, double-blind, crossover study design is often employed to compare the side effect profiles of two active drugs.
-
Patient Population: Patients with a confirmed diagnosis of a condition for which NSAIDs are indicated (e.g., rheumatoid arthritis, osteoarthritis) would be recruited. Inclusion and exclusion criteria would be clearly defined to ensure a homogenous study population and to minimize confounding factors.
-
Treatment Periods:
-
Washout Phase: A period where patients discontinue their current anti-inflammatory medication to establish a baseline.
-
Treatment Phase 1: Patients are randomly assigned to receive either this compound (e.g., 400 mg t.i.d.) or Indomethacin (e.g., 25 mg t.i.d.) for a specified duration (e.g., 2-4 weeks).
-
Washout Phase 2: A second washout period to eliminate the effects of the first drug.
-
Treatment Phase 2 (Crossover): Patients who initially received this compound would now receive Indomethacin, and vice versa, for the same duration as in Phase 1.
-
-
Data Collection and Assessment of Side Effects:
-
Adverse Event Monitoring: At regular intervals (e.g., weekly or bi-weekly visits), patients would be systematically questioned about the occurrence of any adverse events using a standardized questionnaire. All reported events, regardless of their perceived relationship to the study drug, would be recorded.
-
Gastrointestinal Assessment: Specific questions regarding symptoms like nausea, dyspepsia, abdominal pain, and changes in bowel habits would be included. In some studies, endoscopic evaluation may be performed at baseline and at the end of each treatment period to assess for mucosal damage.
-
Cardiovascular Assessment: Blood pressure and heart rate would be monitored at each visit. Patients would be questioned about symptoms such as chest pain, shortness of breath, and edema.
-
Renal Function Monitoring: Serum creatinine and blood urea nitrogen (BUN) levels would be measured at baseline and at the end of each treatment period. Urinalysis may also be performed.
-
Central Nervous System Assessment: Patients would be asked about the incidence of headache, dizziness, drowsiness, and any changes in mood or cognitive function.
-
Dermatological and Hypersensitivity Assessment: Any skin rashes or other signs of allergic reactions would be documented.
-
-
Statistical Analysis: The incidence of each adverse event would be compared between the two treatment groups using appropriate statistical methods to determine if there are any statistically significant differences in their side effect profiles.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the common side effects of NSAIDs like this compound and Indomethacin.
Caption: Mechanism of NSAID-Induced Gastrointestinal Toxicity.
References
- 1. research.refined.site [research.refined.site]
- 2. FDA issues guidance on non-opioid drug development for chronic pain | RAPS [raps.org]
- 3. Four new anti-inflammatory drugs responses and variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium and indomethacin in the treatment of osteoarthrosis of the hip: a double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of this compound with aspirin in the treatment of osteo-arthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of this compound sodium and aspirin in the treatment of juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tolmetin's Potency Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of the established non-steroidal anti-inflammatory drug (NSAID) Tolmetin against a selection of recently developed compounds. By presenting key experimental data in a standardized format, this document aims to facilitate the evaluation of these novel agents in the context of a known therapeutic. The information herein is intended to support researchers in drug discovery and development by offering a clear benchmark for anti-inflammatory efficacy.
Mechanism of Action: A Common Ground
This compound, a well-established NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. The comparative potency of this compound and emerging anti-inflammatory agents is often evaluated by their half-maximal inhibitory concentration (IC50) against these two COX isoforms.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound and several novel anti-inflammatory compounds against COX-1 and COX-2. The data has been compiled from various independent studies, and direct comparisons should be made with consideration of potential variations in assay conditions.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Acetic Acid Derivative | 0.35 | 0.82 | 0.43 | MedChemExpress |
| Compound 2 | Benzofurane-Pyrazole | 12.0 | 8.0 | 1.5 | Novel benzofurane-pyrazole derivatives |
| Compound 20 | 1,5-Diaryl Pyrazole | >10 | 0.95 | >10.5 | Novel 1,5-diaryl pyrazole-3-carboxamides |
| Compound 22 | 1,5-Diaryl Pyrazole | >10 | 0.80 | >12.5 | Novel 1,5-diaryl pyrazole-3-carboxamides |
| Compound 29 | 1,5-Diaryl Pyrazole | >10 | 0.85 | >11.8 | Novel 1,5-diaryl pyrazole-3-carboxamides |
| Compound 6f | Pyrazole-Pyridazine | - | ~1.8 | - | New pyrazole–pyridazine hybrids |
| Compound 11 | Pyrazole | - | 0.0162 | - | Novel pyrazoles and pyrazolo[1,2-a]pyridazines |
| Compound 16 | Pyrazolo[1,2-a]pyridazine | - | 0.0201 | - | Novel pyrazoles and pyrazolo[1,2-a]pyridazines |
Note: A lower IC50 value indicates higher potency. The selectivity index is a ratio of COX-1 to COX-2 IC50 values, with a higher number indicating greater selectivity for COX-2.
In Vivo Anti-Inflammatory Activity
While in vitro assays provide valuable data on enzyme inhibition, in vivo models are crucial for assessing the overall anti-inflammatory effect of a compound in a physiological system. The carrageenan-induced paw edema model in rats is a widely used assay for this purpose.
A study on novel celecoxib-tolmetin hybrids demonstrated significant in vivo anti-inflammatory activity. For instance, compounds 11b , 11d , and 12b showed potent anti-inflammatory effects, with edema inhibition of 67.4%, 62.7%, and 61.4% respectively.[3] This was comparable to the standard drug celecoxib and superior to indomethacin in the same study.[3]
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the respective COX enzyme, a heme cofactor, and a buffer solution (e.g., Tris-HCl).
-
Inhibitor Addition: The test compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Substrate Addition: The reaction is initiated by adding a solution of arachidonic acid, the natural substrate for COX enzymes.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Detection: The amount of prostaglandin produced is quantified. This can be done indirectly by measuring the peroxidase activity of COX or directly by quantifying a specific prostaglandin (e.g., PGE2) using an enzyme immunoassay (EIA) or other detection methods.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory activity of a test compound in an acute model of inflammation.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Rats are randomly divided into several groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups receiving different doses of the novel compound.
-
Compound Administration: The test compound, standard drug, or vehicle (e.g., saline or a suspension agent) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan, is made into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Data Analysis: The percentage of edema inhibition for each treated group is calculated at each time point relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing the Landscape of Inflammation
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key inflammatory signaling pathway and a typical workflow for evaluating anti-inflammatory compounds.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: Workflow for evaluating novel anti-inflammatory compounds.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis of celecoxib-tolmetin drug hybrids as selective and potent COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Tolmetin's Effects on Prostaglandin E2 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tolmetin's performance in inhibiting prostaglandin E2 (PGE2) synthesis alongside other nonsteroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data to aid in research and drug development.
Introduction to this compound and Prostaglandin E2
This compound is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class, known for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis.[2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[3] Specifically, this compound prevents the formation of prostaglandins, including the inflammatory prostaglandin E2 (PGE2), from its precursor, prostaglandin H2 (PGH2), by inhibiting the cyclooxygenase (COX) enzymes.[2]
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins, including PGE2.[3] COX-1 is a constitutively expressed enzyme involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[3] this compound is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1][4]
Quantitative Comparison of COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other common NSAIDs against human COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | 0.35 [1][5] | 0.82 [1][5] | 0.43 |
| Aspirin | 4.6 | 25.5 | 0.18 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | 8.7 | 5.2 | 1.67 |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
Note: IC50 values can vary depending on the specific experimental conditions. Data for comparator NSAIDs is sourced from a comparative analysis using a human whole blood assay.
In Vivo Effects on Prostaglandin E2 Levels
Clinical studies have demonstrated this compound's ability to significantly reduce PGE levels in vivo. In a study involving patients with rheumatoid arthritis, a 400 mg dose of this compound resulted in a significant and sustained depression of total PGE levels in the synovial fluid for at least 24 hours.[6] While direct comparative in vivo studies quantifying the reduction of PGE2 levels by this compound against other NSAIDs are limited, clinical trials have compared its overall efficacy. Studies have shown this compound to be as effective as aspirin and indomethacin in controlling disease activity in rheumatoid arthritis and osteoarthritis.[7] Another double-blind study found this compound to be at least as effective as naproxen in relieving pain associated with osteoarthritis.[1]
Experimental Protocols
The following outlines a general methodology for determining the in vitro inhibition of PGE2 production by NSAIDs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on PGE2 production in a cell-based assay.
Materials:
-
Cell line capable of producing PGE2 (e.g., human synovial cells, macrophages)
-
Cell culture medium and supplements
-
Test compound (this compound) and comparator NSAIDs
-
Inducing agent to stimulate PGE2 production (e.g., interleukin-1α, lipopolysaccharide)
-
Prostaglandin E2 ELISA kit
-
Standard laboratory equipment (incubator, centrifuge, microplate reader)
Procedure:
-
Cell Culture: Plate cells at a suitable density in multi-well plates and culture until they reach the desired confluence.
-
Compound Preparation: Prepare a series of dilutions of the test compound and comparator NSAIDs in the appropriate vehicle.
-
Treatment: Pre-incubate the cells with varying concentrations of the test compounds or vehicle control for a specified period.
-
Stimulation: Add the inducing agent to the cell cultures to stimulate the production of PGE2.
-
Incubation: Incubate the plates for a predetermined time to allow for PGE2 synthesis and release into the culture medium.
-
Sample Collection: Collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a competitive ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound effectively inhibits the synthesis of prostaglandin E2 through the non-selective inhibition of COX-1 and COX-2 enzymes. The available in vitro data provides specific IC50 values for this compound, allowing for a quantitative comparison with other NSAIDs. Clinical evidence further supports its efficacy in reducing prostaglandin levels in vivo, leading to its anti-inflammatory and analgesic effects. The provided experimental protocol offers a framework for the independent verification and further comparative analysis of this compound and other NSAIDs on PGE2 production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical pharmacology of this compound: comparisons in rheumatoid arthritis patients and normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species difference in the in vitro and in vivo metabolism of amthis compound guacil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tolmetin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Tolmetin in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to conduct a thorough risk assessment. While some sources classify this compound as a non-hazardous waste, others consider it hazardous if swallowed under the OSHA Hazard Communication Standard.[1][2] Therefore, a cautious approach is recommended.
Recommended Personal Protective Equipment (PPE):
-
Lab Coat: Wear a lab coat or other protective clothing.[1][3]
-
Respiratory Protection: If creating dust or aerosols is likely, use appropriate respiratory protection.[3]
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
Step-by-Step Disposal Protocol
The primary recommendation for this compound disposal is to use a licensed, professional waste disposal company or an approved waste disposal plant.[1][3][4] This ensures compliance with federal, state, and local regulations.
Step 1: Segregation and Collection
-
Collect all this compound waste, including pure compound, contaminated materials (e.g., gloves, wipes), and empty containers, separately from other waste streams.
-
For spills, sweep or vacuum the solid material carefully into a sealed container for disposal.[1][2] Avoid creating dust.[3]
Step 2: Packaging and Labeling
-
Place the segregated this compound waste into a suitable, closed, and clearly labeled container.[1][3]
-
The label should clearly identify the contents as "this compound Waste" and include any relevant hazard information.
Step 3: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3]
-
Keep the container in a well-ventilated location.[4]
Step 4: Final Disposal
-
Arrange for the collection of the waste by a licensed professional waste disposal service.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office and the disposal company.[4]
-
Crucially, do not dispose of this compound down the sink or drain. [4][5] This practice is prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination.[6][7]
Alternative Disposal (Non-Laboratory Settings)
While not the primary recommendation for research professionals, general guidance for pharmaceutical disposal can be informative. The best practice is to use a drug take-back program.[5][8][9] If such a program is unavailable, the FDA and EPA provide the following steps for household disposal:
-
Mix it with an undesirable substance like used coffee grounds, dirt, or cat litter.[5][10][11] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealed container, such as a sealable plastic bag.[8][10][11]
-
Dispose of the sealed container in the household trash.[11]
Note: This household method is a secondary option and may not be appropriate for the larger quantities or different formulations of this compound found in a laboratory setting. Adherence to institutional EHS protocols is paramount.
Data and Experimental Protocols
No quantitative data regarding disposal concentration limits or specific experimental protocols for the chemical degradation or neutralization of this compound were identified in the reviewed safety data sheets or environmental guidelines. The standard and recommended procedure is incineration via an approved waste management facility.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. wastemedic.com [wastemedic.com]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. How to safely dispose of medication near you | HealthPartners Blog [healthpartners.com]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistics for Handling Tolmetin
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Tolmetin is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for handling and storage, and proper disposal procedures. Adherence to these guidelines is critical to minimize exposure risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate PPE is crucial to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | To prevent eye irritation or injury from dust particles or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or protective clothing. | To prevent skin irritation and absorption.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) may be required if dust is generated and engineering controls are insufficient. | To prevent respiratory tract irritation from inhalation of dust. |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.
-
Avoid generating dust during handling.
-
Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials and sources of ignition.[1]
-
Recommended storage temperature is between 20°C and 25°C (68°F to 77°F), with short-term exposure permitted between 15°C and 30°C (59°F to 86°F).[4]
First Aid Measures
In the event of accidental exposure to this compound, immediate first aid is critical. The following table outlines the recommended procedures.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][3][5] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Disposal:
-
Dispose of this compound waste and contaminated materials at an approved waste disposal plant.[1][3]
-
Follow all federal, state, and local regulations for chemical waste disposal.
-
For unused or expired medication in a non-laboratory setting, it is recommended to use a drug take-back program if available.[6][7][8] If not, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then thrown in the household trash.[6][7][9] Do not flush down the toilet unless specifically instructed to do so.[7][9][10]
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. HIE Multimedia - this compound overdose [sales-demo.adam.com]
- 6. How to safely dispose of medication near you | HealthPartners Blog [healthpartners.com]
- 7. dea.gov [dea.gov]
- 8. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 9. epa.gov [epa.gov]
- 10. haleonhealthpartner.com [haleonhealthpartner.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
